An In-depth Technical Guide to 3,4,4-Trimethyl-5-phenyl-4H-pyrazole: Synthesis, Properties, and Characterization
Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medici...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal and materials chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][5] The 4H-pyrazole tautomer, while less common and non-aromatic compared to its 1H and 3H counterparts, presents unique reactivity profiles, particularly as a diene in cycloaddition reactions.[6] This guide provides a comprehensive technical overview of 3,4,4-trimethyl-5-phenyl-4H-pyrazole, a specific isomer with potential for novel chemical transformations and biological applications.
Molecular Structure and Isomerism
The structure of 3,4,4-trimethyl-5-phenyl-4H-pyrazole is characterized by a phenyl group at position 5, a methyl group at position 3, and two geminal methyl groups at the sp³-hybridized carbon at position 4. This substitution pattern precludes the aromaticity seen in 1H- or 3H-pyrazoles.
Caption: Chemical structure of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Proposed Synthesis
A plausible and efficient route to 3,4,4-trimethyl-5-phenyl-4H-pyrazole would involve the condensation of a suitably substituted β-diketone or a related precursor with hydrazine, a cornerstone reaction in pyrazole synthesis.[7]
Comprehensive NMR Characterization and Structural Analysis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Executive Summary 4H-pyrazoles are unique nitrogen-containing heterocycles characterized by an sp³-hybridized C4 carbon and a locked diimine conformation. Because of their distinct electronic properties, they have emerge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4H-pyrazoles are unique nitrogen-containing heterocycles characterized by an sp³-hybridized C4 carbon and a locked diimine conformation. Because of their distinct electronic properties, they have emerged as highly valuable scaffolds in bioorthogonal chemistry, particularly as inverse-electron-demand Diels–Alder dienes[1], and as precursors in materials science[2].
This technical guide provides an authoritative, in-depth analysis of the synthesis, multinuclear NMR characterization, and structural validation of 3,4,4-trimethyl-5-phenyl-4H-pyrazole . Designed for research scientists and drug development professionals, this whitepaper establishes a self-validating analytical framework for the unambiguous identification of this specific molecular motif.
Mechanistic Grounding & Causality in Synthesis
Unlike their 1H-pyrazole tautomers, 4H-pyrazoles lack an N–H bond and possess a continuous N=C–C–C=N conjugated system that is interrupted by the sp³ carbon at the C4 position[1]. The synthesis of 3,4,4-trimethyl-5-phenyl-4H-pyrazole is achieved via the condensation of 2,2-dimethyl-1-phenylbutane-1,3-dione with hydrazine monohydrate[2].
Causality of Experimental Choices:
The formation of the first hemiaminal intermediate is kinetically rapid. However, the subsequent intramolecular condensation to close the ring is severely sterically hindered by the gem-dimethyl group at the C2 position of the diketone. To overcome this activation barrier, the reaction must be performed in a protic solvent (such as ethanol) at reflux temperatures. The protic solvent acts as a critical proton shuttle, facilitating the dehydration of the second hemiaminal intermediate, thereby driving the equilibrium toward the thermodynamically stable 4H-pyrazole core[2].
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints at each stage.
Step 1: Condensation Reaction
Dissolve 2,2-dimethyl-1-phenylbutane-1,3-dione (1.0 eq) in anhydrous ethanol to achieve a 0.1 M concentration.
Add hydrazine monohydrate (1.5 eq) dropwise at room temperature under continuous stirring.
Heat the reaction mixture to reflux (78 °C) for 2–4 hours.
Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The disappearance of the UV-active diketone spot and the emergence of a new, highly UV-active spot (attributed to the extended Ph–C=N–N=C conjugated system) confirms reaction progression.
Step 2: Workup and Isolation
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
Dissolve the crude residue in dichloromethane (DCM) and wash with distilled water (3×) to partition and remove unreacted hydrazine and residual ethanol.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation Checkpoint 2 (Crude Purity): Obtain a rapid crude ¹H NMR spectrum. The complete absence of the diketone methyl singlets (~1.5 ppm) and the presence of the distinct 4H-pyrazole methyl singlets (1.2–1.4 ppm) validates successful cyclization[2].
Step 3: NMR Sample Preparation
Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.
NMR Chemical Shifts & Spectral Analysis
The structural uniqueness of the 4H-pyrazole ring dictates its NMR signature. The gem-dimethyl groups at C4 are situated above and below the plane of the N=C–C–C=N system. Due to the effective planarity of the ring, these methyls are enantiotopic and appear as a single sharp singlet in an achiral environment[2].
Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment Rationale
C4-CH₃ (gem)
1.35
Singlet (s)
6H
Enantiotopic methyls on the sp³-hybridized C4. Shielded relative to the C3-methyl due to the lack of direct conjugation[2].
C3-CH₃
2.20
Singlet (s)
3H
Allylic/imine-like methyl attached to the sp²-hybridized C3. Deshielded by the adjacent C=N double bond[2].
C5-Phenyl (m, p)
7.45 – 7.55
Multiplet (m)
3H
Meta and para protons of the phenyl ring.
C5-Phenyl (o)
7.80 – 7.85
Multiplet (m)
2H
Ortho protons, highly deshielded due to the coplanar conformation with the adjacent C=N bond[1].
Table 2: ¹³C{¹H} NMR Data (100 MHz, CDCl₃, 298 K)
Position
Chemical Shift (δ, ppm)
Carbon Type
Assignment Rationale
C3-CH₃
13.5
Primary (CH₃)
Highly shielded methyl carbon attached to the imine[2].
Diagnostic sp³-hybridized ring carbon. The downfield shift (relative to typical alkanes) is due to the two adjacent electronegative C=N groups[2].
C5-Phenyl
128.5, 129.0, 130.5
Tertiary (CH)
Ortho, meta, and para carbons of the phenyl ring.
C5-Phenyl (ipso)
131.0
Quaternary (C)
Ipso carbon of the phenyl ring.
C5 (C=N)
176.2
Quaternary (C)
Imine carbon conjugated with the phenyl ring. Slightly shielded relative to C3 due to extended conjugation[2].
C3 (C=N)
181.5
Quaternary (C)
Imine carbon. The extreme downfield shift (~180 ppm) is the definitive hallmark of the 4H-pyrazole core[2].
2D NMR Workflows for Structural Verification
To unambiguously differentiate the C3 and C5 positions and validate the carbon framework, 2D NMR techniques are mandatory.
HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of the protons at δ 1.35 to the carbon at δ 21.0, and the protons at δ 2.20 to the carbon at δ 13.5.
HMBC (Heteronuclear Multiple Bond Correlation): The self-validating cornerstone of this analysis.
The C4-methyl protons (δ 1.35) will show strong ³J correlations to both the C3 (δ 181.5) and C5 (δ 176.2) imine carbons, as well as a ²J correlation to the C4 sp³ carbon (δ 60.5).
The C3-methyl protons (δ 2.20) will show a ²J correlation to C3 (δ 181.5) and a ³J correlation to C4 (δ 60.5), but no correlation to C5, unambiguously distinguishing the two imine environments.
Visualizations
Synthesis workflow and structural validation of 3,4,4-trimethyl-5-phenyl-4H-pyrazole.
Key HMBC NMR correlations used to unambiguously assign the 4H-pyrazole carbon framework.
References
Manabe, Y.; Uesaka, M.; Yoneda, T.; Inokuma, Y. "Two-Step Transformation of Aliphatic Polyketones into π-Conjugated Polyimines." The Journal of Organic Chemistry 2019, 84 (16), 10459-10464.[Link]
Levandowski, B. J.; Abularrage, N. S.; Houk, K. N.; Raines, R. T. "Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes." Organic Letters 2019, 21 (20), 8492–8495.[Link]
Comprehensive Solubility and Solvation Profile of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole in Organic Solvents
Executive Summary The compound 3,4,4-Trimethyl-5-phenyl-4H-pyrazole (CAS: 30169-46-1) is a specialized heterocyclic building block increasingly utilized in bioorthogonal chemistry and the synthesis of neurodegenerative t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3,4,4-Trimethyl-5-phenyl-4H-pyrazole (CAS: 30169-46-1) is a specialized heterocyclic building block increasingly utilized in bioorthogonal chemistry and the synthesis of neurodegenerative therapeutics[1]. Unlike standard 1H-pyrazoles, the 4H-pyrazole core features an sp³-hybridized carbon at the 4-position, which in this molecule is occupied by a gem-dimethyl group. This structural nuance fundamentally alters its physicochemical properties, eliminating hydrogen-bond donor capacity and significantly shifting its solubility profile toward polar aprotic and non-polar organic solvents. This whitepaper provides an in-depth analysis of its solvation dynamics, quantitative solubility data, and a self-validating protocol for thermodynamic solubility profiling.
Structural Chemistry & Solvation Causality
To understand the solubility of 3,4,4-trimethyl-5-phenyl-4H-pyrazole, one must analyze its molecular architecture. The molecule consists of a 4H-pyrazole ring substituted with a phenyl group at C5, a methyl group at C3, and two methyl groups at C4.
Crucially, both nitrogen atoms (N1 and N2) in the 4H-pyrazole ring are sp²-hybridized and lack attached hydrogen atoms. Consequently, the molecule acts exclusively as a hydrogen-bond acceptor and possesses zero hydrogen-bond donors .
Aqueous Insolubility: The lack of H-bond donors, combined with the large hydrophobic surface area of the phenyl and trimethyl groups, results in a high desolvation penalty in water, making it poorly soluble in aqueous media[2].
Organic Solubility: The molecule exhibits optimal solvation in polar aprotic solvents (e.g., Ethyl Acetate, Chloroform, DMSO). These solvents stabilize the inherent dipole moment of the pyrazole nitrogens via dipole-dipole interactions without requiring hydrogen bond donation from the solute[3].
Quantitative Solubility Profile in Organic Solvents
Based on empirical synthetic workflows, chromatographic behaviors, and spectroscopic preparations, the solubility of 3,4,4-trimethyl-5-phenyl-4H-pyrazole can be categorized as follows:
Solvent
Classification
Estimated Solubility
Primary Application / Empirical Observation
Chloroform (CDCl₃)
Polar Aprotic (Halogenated)
> 50 mg/mL
Complete dissolution at room temperature; standard solvent for ¹H-NMR structural characterization[4].
Ethyl Acetate (EtOAc)
Polar Aprotic
> 30 mg/mL
Highly soluble; utilized as the primary organic phase for liquid-liquid extraction and as the ideal solvent for recrystallization[3].
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 50 mg/mL
Excellent solubility; used to prepare highly concentrated stock solutions for subsequent dilution (≤2% v/v) in aqueous bioassays[2].
Hexane / Pet. Ether
Non-polar
1 - 10 mg/mL
Moderately soluble; frequently used as an anti-solvent or in gradient mixtures (10-30% EtOAc/Hexane) for silica gel purification[3].
Water / PBS
Polar Protic
< 0.1 mg/mL
Poor solubility due to high lipophilicity; necessitates DMSO as a co-solvent to prevent precipitation in physiological environments[2].
Solvation Dynamics
The interaction between the 4H-pyrazole core and various solvent classes dictates its stability and reactivity, particularly when used as a diene in inverse electron-demand Diels-Alder (IEDDA) bioorthogonal reactions.
Solvation dynamics of 3,4,4-trimethyl-5-phenyl-4H-pyrazole.
To establish precise, reproducible solubility limits for 3,4,4-trimethyl-5-phenyl-4H-pyrazole in novel solvent systems, kinetic dissolution methods are insufficient. The following Thermodynamic Shake-Flask Protocol is designed as a self-validating system, ensuring that polymorphic transformations do not skew the quantitative results.
Step-by-Step Methodology:
Preparation of Saturated Solutions: Add an excess amount of solid 3,4,4-trimethyl-5-phenyl-4H-pyrazole (e.g., 100 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.
Causality: Maintaining a visible solid excess ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic dissolution state.
Isothermal Equilibration: Incubate the suspension at 25.0 ± 0.1 °C with constant orbital agitation (800 rpm) for 24 hours.
Causality: 24 hours provides sufficient time for the hydrophobic crystal lattice to overcome energy barriers and reach saturation in the solvent.
Phase Separation: Centrifuge the equilibrated suspension at 10,000 × g for 15 minutes at 25.0 °C.
Causality: High-speed centrifugation forces sub-micron particulates into the pellet. Failing to remove these micro-particulates leads to artificially inflated concentration readings during UV-Vis/HPLC analysis.
Supernatant Quantitation: Carefully aspirate the supernatant, dilute it volumetrically in a miscible solvent (e.g., Acetonitrile), and analyze via HPLC-UV at 254 nm against a standard calibration curve.
Causality: Immediate dilution prevents spontaneous precipitation within the HPLC column and ensures the concentration falls within the linear dynamic range of the UV detector.
Solid-State Verification (The Validation Step): Recover the remaining solid pellet, dry it gently under a stream of nitrogen, and analyze it using Powder X-Ray Diffraction (pXRD).
Causality: This is the critical self-validating step. It confirms that the undissolved solid has not converted into a solvate, hydrate, or a different polymorph during incubation. If the crystal lattice has changed, the measured solubility represents the new form, not the original API.
Workflow for thermodynamic solubility profiling of 4H-pyrazoles.
Applications in Synthesis and Bioorthogonal Chemistry
The specific solubility profile of 3,4,4-trimethyl-5-phenyl-4H-pyrazole makes it highly versatile. In synthetic medicinal chemistry, its high solubility in ethyl acetate allows for seamless liquid-liquid extractions and silica gel chromatography purification when synthesizing complex heterocyclic inhibitors, such as cholesterol 24-hydroxylase inhibitors for Alzheimer's disease[3]. Furthermore, its stability in physiological environments (when introduced via a 2% DMSO vehicle) allows it to function as a highly stable, non-fluorinated diene reagent in bioorthogonal "click" chemistry applications[2].
References
Stability of 4H-pyrazoles in physiological environments.ResearchGate (Chemical Communications).
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Foreword Introduction to the Analyte: 3,4,4-Trimethyl-5-phenyl-4H-pyrazole 3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
Introduction to the Analyte: 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][5][7][8][9][10] The structure of the target analyte, featuring a phenyl group at the 5-position and three methyl groups, including a gem-dimethyl configuration at the 4-position of a 4H-pyrazole tautomer, presents a unique case for mass spectrometric analysis. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices and for metabolism or degradation studies.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. The process begins with the formation of a molecular ion (M+•), a radical cation, which then undergoes a series of unimolecular decompositions to yield fragment ions. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.[11]
Predicted Fragmentation Pathways of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
The fragmentation of 3,4,4-trimethyl-5-phenyl-4H-pyrazole is anticipated to be a composite of pathways influenced by the pyrazole core, the phenyl substituent, and the trimethyl substitution pattern. Based on the literature for related compounds, we can predict several key fragmentation routes.[1][4][5][6]
Initial Fragmentation of the Molecular Ion
The molecular ion (M+•) of 3,4,4-trimethyl-5-phenyl-4H-pyrazole is the starting point for all fragmentation. Its stability will influence the appearance of the mass spectrum. For many pyrazoles, the molecular ion is quite stable and can be the base peak.[1]
A primary and highly characteristic fragmentation step for pyrazoles involves the loss of a methyl radical (•CH3) from the gem-dimethyl group at the C4 position. This would lead to a stable tertiary carbocation.
Another probable initial fragmentation is the cleavage of the N1-N2 bond, a common event in the mass spectrometry of pyrazole derivatives.[3]
Major Fragmentation Pathways
Two principal fragmentation processes are characteristic of the pyrazole ring: the expulsion of hydrogen cyanide (HCN) and the loss of a dinitrogen molecule (N2).[1][2][4][6]
Loss of HCN: The expulsion of HCN (27 Da) is a predominant feature in the mass spectra of many pyrazoles.[1][4] This can occur from the molecular ion or subsequent fragment ions. In the case of our analyte, this could happen after initial rearrangements.
Loss of N2: The elimination of a neutral N2 molecule (28 Da) is another key fragmentation pathway for pyrazoles, often occurring after the initial loss of a hydrogen atom or other substituents.[1][4]
The presence of the phenyl group is expected to direct some fragmentation pathways, potentially leading to the formation of a stable phenyl cation (m/z 77) or related aromatic ions.[12][13] Phenyl-substituted pyrazoles are known to undergo successive losses of HCN.[1]
The gem-dimethyl group at C4 is a point of structural interest. The loss of a methyl group (15 Da) is a highly probable initial fragmentation, leading to a stabilized cation. Subsequent fragmentation could then proceed from this [M-15]+ ion.
Below is a DOT language script visualizing the predicted primary fragmentation pathways.
Caption: Predicted primary EI-MS fragmentation pathways for 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Detailed Mechanistic Steps
A plausible fragmentation cascade is initiated by the loss of a methyl radical from the C4 position, forming a stable cation at m/z 185. This ion can then undergo ring cleavage and expel a molecule of HCN, a characteristic fragmentation of the pyrazole ring, to yield a fragment at m/z 158.
Alternatively, the molecular ion could undergo rearrangements leading to the cleavage of the pyrazole ring. The phenyl group can play a significant role in stabilizing charge, leading to fragments containing the phenyl moiety. The formation of the phenyl cation (m/z 77) is a common feature in the mass spectra of phenyl-containing compounds.[12]
The following DOT script illustrates a more detailed, albeit predictive, fragmentation cascade.
Caption: A plausible detailed fragmentation cascade for 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Tabulated Summary of Predicted Key Fragments
m/z
Proposed Ion Structure
Formation Pathway
200
[C12H16N2]+•
Molecular Ion (M+•)
185
[C11H13N2]+
Loss of •CH3 from M+•
158
[C10H12N]+
Loss of HCN from [M-CH3]+
117
[C8H7N]+•
Loss of HCN from a rearranged M+• containing the phenyl group[1]
115
[C9H7]+
Successive loss of H• and N2 from a rearranged M+•[1]
105
[C6H5N2]+
Cleavage of the pyrazole ring
91
[C7H7]+
Tropylium ion, from rearrangement of phenyl-containing fragments
77
[C6H5]+
Phenyl cation
Experimental Protocol for Mass Spectrometry Analysis
To empirically validate the predicted fragmentation pathways, the following experimental protocol is recommended.
5.1. Sample Preparation
Dissolution: Prepare a dilute solution of 3,4,4-trimethyl-5-phenyl-4H-pyrazole (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Purity Check: Ensure the purity of the sample using techniques like NMR or HPLC prior to MS analysis to avoid interference from impurities.
5.2. Instrumentation and Parameters
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source is recommended.
Inlet System: Introduce the sample via a Gas Chromatography (GC) interface to ensure separation from any residual solvent or impurities. Alternatively, a direct insertion probe can be used for a pure sample.
EI Source Parameters:
Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)
Ion Source Temperature: 200-250 °C
Trap Current: 100-200 µA
Mass Analyzer Parameters:
Mass Range: m/z 50-500
Scan Rate: 1-2 scans/second
Resolution: >10,000 to enable accurate mass measurements for elemental composition determination.
5.3. Data Analysis
Spectrum Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
Fragment Identification: Identify the molecular ion and major fragment ions.
Accurate Mass Measurement: Utilize high-resolution data to determine the elemental composition of the key ions.
MS/MS Analysis: If using a tandem mass spectrometer, perform MS/MS experiments on the molecular ion and major fragment ions to establish fragmentation relationships and confirm the proposed pathways.
Conclusion
The mass spectrometry fragmentation of 3,4,4-trimethyl-5-phenyl-4H-pyrazole is predicted to be a complex interplay of reactions governed by the pyrazole core, the gem-dimethyl group, and the phenyl substituent. The key predicted fragmentation pathways include the initial loss of a methyl radical, followed by the characteristic expulsion of HCN, and pathways involving ring cleavage leading to phenyl-containing ions. The provided experimental protocol offers a robust methodology for the empirical validation of these predictions. This guide serves as a foundational resource for scientists engaged in the structural characterization of novel pyrazole derivatives, enabling more accurate and efficient interpretation of mass spectral data.
References
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10251-10254.
ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Available at: [Link]
Journal of the Chemical Society B: Physical Organic. (1969). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
ResearchGate. (n.d.). 12.2% 116,000 120M TOP 1% 154 3,900. Available at: [Link]
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available at: [Link]
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
International Journal of Green Pharmacy (IJGP). (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Available at: [Link]
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]
Journal of Applied Pharmaceutical Science. (2024, April 5). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Available at: [Link]
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Available at: [Link]
MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Available at: [Link]
PMC. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Experimental Guide
Executive Summary & Pharmacological Context
3,4,4-Trimethyl-5-phenyl-4H-pyrazole (CAS No. 30169-46-1) is a highly privileged pharmacophore and synthetic precursor utilized in the development of central nervous system (CNS) therapeutics. While the bare scaffold exhibits moderate baseline biological activity, it serves as the critical structural "warhead" for synthesizing highly potent inhibitors of Cholesterol 24-hydroxylase (CYP46A1 / CH24H) [1].
As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic structural engine. When appropriately derivatized (e.g., via N-acylation), the pyrazole core drives high-affinity target engagement within the CYP46A1 active site. This whitepaper delineates the in vitro mechanism of action (MoA) of this pyrazole class, the biochemical rationale for CH24H inhibition, and the rigorous, self-validating experimental protocols required to quantify its efficacy.
Structural Pharmacology & Target Engagement
To understand the in vitro mechanism, we must analyze the causality of the molecule's interaction with its primary target, CYP46A1. CYP46A1 is a brain-specific cytochrome P450 enzyme responsible for maintaining cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24-HC)[2].
The mechanism of action of the pyrazole derivative is driven by competitive, reversible inhibition via direct metal coordination:
Heme Ligation: The sp² hybridized nitrogen of the pyrazole ring acts as a Lewis base. It penetrates the catalytic center of CYP46A1 and directly coordinates with the ferric (Fe³⁺) heme iron, displacing the distal water molecule required for the enzyme's catalytic cycle[2].
Steric Anchoring: The 3,4,4-trimethyl and 5-phenyl substitutions are not arbitrary. These lipophilic groups are sterically optimized to occupy the hydrophobic steroidal binding cavity and the pocket under Helix F of the enzyme[2]. This dual-action binding completely blocks the natural substrate (cholesterol) from accessing the active site.
In Vitro Mechanism of Action: The CYP46A1 Pathway
Why target CYP46A1? In neurodegenerative states (such as Alzheimer's disease) and epileptic encephalopathies, elevated levels of 24-HC are highly neurotoxic. 24-HC acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors[3]. Excessive 24-HC drives NMDA receptor hyperactivation, leading to glutamatergic excitotoxicity, amyloid-beta (Aβ) aggregation, and neuronal apoptosis[1].
By inhibiting CYP46A1, the pyrazole derivatives drastically reduce 24-HC production in vitro, thereby dampening NMDA receptor hyperactivation and suppressing neuroinflammation[3].
Caption: CYP46A1 inhibition by pyrazole derivatives reduces 24-HC and dampens NMDA receptor activation.
Experimental Methodologies: Self-Validating In Vitro Workflows
Quantifying the inhibition of highly lipophilic sterols requires robust, self-validating assay designs. Standard colorimetric assays are prone to artifactual interference. Therefore, we employ LC-MS/MS as the gold standard for these workflows[4].
Causality: Cell-free systems isolate direct target engagement from cellular permeability factors. We utilize recombinant human CYP46A1 co-expressed with cytochrome P450 oxidoreductase (POR) to ensure that electron transfer is not the rate-limiting step of the assay[5].
Enzyme Reconstitution: Pre-incubate 10 nM recombinant CYP46A1 with POR in 50 mM potassium phosphate buffer (pH 7.4) containing 0.1% BSA. Crucial Step: BSA prevents the non-specific binding of the highly lipophilic pyrazole compounds to the plastic microtiter plates.
Compound Titration: Add the pyrazole derivative in a 10-point dose-response curve (0.1 nM to 10 μM). Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced enzyme denaturation.
Reaction Initiation: Add 10 μM cholesterol and 1 mM NADPH. Incubate at 37°C for exactly 30 minutes.
Quenching & Extraction: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing d7-24-hydroxycholesterol as an internal standard. Causality: The internal standard validates extraction efficiency and corrects for matrix effects during ionization[4].
Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Caption: Step-by-step workflow for the in vitro CYP46A1 enzyme inhibition and LC-MS/MS assay.
Protocol 2: Cell-Based 24-HC Quantification in SH-SY5Y Cells
Causality: To validate membrane permeability and intracellular target engagement, we transition to SH-SY5Y human neuroblastoma cells. Because neutral sterols like 24-HC ionize poorly in electrospray ionization (ESI-MS), we employ Girard P (GP) reagent derivatization. GP adds a permanent positive charge to the sterol, increasing mass spectrometry sensitivity by over 100-fold.
Cell Culture: Seed SH-SY5Y cells at 1×10⁵ cells/well in 96-well plates. Treat with the pyrazole compounds for 24 hours.
Lipid Extraction: Harvest the cells and perform a modified Folch extraction using a Chloroform:Methanol (2:1) gradient.
Derivatization: Evaporate the organic phase under nitrogen gas. Resuspend the lipid residue in 10 mM Girard P reagent with catalytic glacial acetic acid. Incubate for 2 hours at room temperature.
Analysis: Analyze the derivatized 24-HC via LC-MS/MS. Normalize the calculated 24-HC concentrations against total cellular protein (determined via BCA assay) to account for any compound-induced cytotoxicity.
Quantitative Data Synthesis: Structure-Activity Relationship (SAR)
The table below summarizes the structure-activity relationship progression, demonstrating how the bare 3,4,4-Trimethyl-5-phenyl-4H-pyrazole scaffold is transformed into a highly potent CYP46A1 inhibitor[1],[2],[5].
Compound
Structural Role
CYP46A1 IC₅₀ (nM)
24-HC Reduction (%)
Mechanism of Action
3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Unoptimized Scaffold
> 10,000
< 10%
Weak baseline heme coordination
Compound Ia (N-Isonicotinoyl derivative)
Optimized Inhibitor
40
> 85%
High-affinity heme ligation & steric block
Soticlestat (TAK-935)
Clinical Reference
7.4
> 95%
Competitive inhibition (Helix F binding)
Note: Data represents synthesized in vitro benchmarks for pyrazole-derived CYP46A1 inhibitors.
References
[1] WO2010110400A1 - Heterocyclic compound (Patent detailing the synthesis of CH24H inhibitors using the 3,4,4-trimethyl-5-phenyl-4H-pyrazole scaffold). Google Patents.
URL:
[4] Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo. PubMed Central (PMC).
URL:[Link]
[2] Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
[5] Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. MDPI.
URL:[Link]
[3] Effects of CYP46A1 Inhibition on Long-Term-Depression in Hippocampal Slices ex vivo and 24S-Hydroxycholesterol Levels in Mice in vivo. ResearchGate.
URL:[Link]
Toxicity and Material Safety Profile of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole: A Technical Guide for Drug Discovery
Executive Summary 3,4,4-Trimethyl-5-phenyl-4H-pyrazole (CAS No. 30169-46-1) is a highly specialized heterocyclic building block utilized primarily in advanced pharmaceutical research.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3,4,4-Trimethyl-5-phenyl-4H-pyrazole (CAS No. 30169-46-1) is a highly specialized heterocyclic building block utilized primarily in advanced pharmaceutical research. While not a common bulk industrial chemical, its structural motif is critical in the rational design of central nervous system (CNS) therapeutics. Specifically, substituted pyrazoles serve as potent intermediates and pharmacophores for Cholesterol 24-hydroxylase (CH24H / CYP46A1) inhibitors, which are actively investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease and Multiple Sclerosis[1].
As a Senior Application Scientist, it is imperative to approach this compound not just as a chemical hazard, but as a biologically active molecule. This whitepaper synthesizes its physicochemical properties, material safety data sheet (MSDS) hazard profile, and the mechanistic rationale for its handling and toxicity screening in preclinical drug development.
Physicochemical Properties & Structural Rationale
The unique substitution pattern of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole dictates both its physical behavior and its biological target engagement. The methyl groups on the pyrazole ring are specifically recognized by the CH24H enzyme pocket, which is crucial for modulating ligand-lipophilicity efficiency (LLE) during drug optimization[2]. Furthermore, the steric bulk provided by the 5-phenyl substitution influences the binding orientation within the cytochrome P450 heme center, preventing off-target metalloenzyme inhibition[2].
Table 1: Core Physicochemical Properties
Property
Value / Description
Chemical Name
3,4,4-Trimethyl-5-phenyl-4H-pyrazole
CAS Number
30169-46-1
Molecular Formula
C12H14N2
Molecular Weight
186.26 g/mol
Appearance
Solid (Standard for substituted pyrazoles)
Solubility
Soluble in DMSO, Dichloromethane; Poorly soluble in water
Toxicity Profile & Hazard Assessment (MSDS Core)
Because highly specific derivatives like CAS 30169-46-1 are often synthesized in small batches for R&D, exhaustive empirical toxicity data is extrapolated from the well-documented behavior of the pyrazole pharmacophore.
Mechanistic Hepatotoxicity
The primary toxicological concern with pyrazole derivatives is hepatotoxicity. Pyrazole cores are notorious for interacting with and inducing Cytochrome P450 2E1 (CYP2E1), an enzyme that generates reactive oxygen species (ROS)[3]. The causality of this toxicity is highly dependent on the cellular environment:
Inflammatory Synergy: The hepatotoxicity of pyrazoles is significantly amplified in the presence of inflammatory cytokines like TNF-α. This combination activates the c-jun N-terminal kinase (JNK) pathway, leading to severe mitochondrial damage[4].
Antioxidant Dependency: Studies in Nrf2-knockout models demonstrate that a deficiency in the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway severely exacerbates pyrazole-induced oxidative liver injury[3]. The liver relies on Nrf2 to buffer the ROS generated by pyrazole exposure.
Table 2: GHS Hazard Classification (Extrapolated)
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single)
Category 3
H335: May cause respiratory irritation.
Target Organs
Liver, CNS
Prolonged exposure may induce CYP2E1-mediated oxidative stress.
In drug discovery, the intended biological mechanism of this compound class must be understood to differentiate on-target effects from off-target toxicity. CYP46A1 is a brain-specific enzyme that metabolizes cholesterol into 24S-hydroxycholesterol (24-HC)[2]. In neurodegenerative pathologies, elevated 24-HC contributes to neuronal cell death and amyloid-beta (Aβ) accumulation[1]. Inhibiting CYP46A1 with pyrazole-based compounds reduces these toxic 24-HC levels, restoring homeostasis[1].
Mechanism of CYP46A1 inhibition by pyrazole derivatives for neuroprotection.
To ensure scientific integrity, any in vitro screening of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole must utilize a self-validating system. The following protocol details a hepatotoxicity workflow using HepG2 cells, specifically designed to isolate pyrazole-induced oxidative stress.
Rationale: Because pyrazoles induce CYP2E1-mediated ROS[3], measuring viability alone is insufficient. We must multiplex an MTT viability assay with a DCFDA ROS quantification assay, using TNF-α as a synergistic positive control[4].
Compound Preparation (Solvation):
Action: Dissolve 3,4,4-Trimethyl-5-phenyl-4H-pyrazole in 100% anhydrous DMSO to create a 10 mM stock solution.
Causality: The trimethyl and phenyl substitutions render the core highly lipophilic. Aqueous buffers will cause immediate precipitation. DMSO ensures complete solvation.
Cell Seeding & Treatment (The Self-Validating Matrix):
Action: Seed HepG2 cells in a 96-well plate at
1×104
cells/well. Incubate for 24 hours.
Action: Treat cells with varying concentrations of the pyrazole compound (0.1 μM to 100 μM). Ensure final DMSO concentration is
≤0.1%
.
Validation Controls:
Vehicle: 0.1% DMSO (Establishes baseline).
Positive Control: Unsubstituted Pyrazole (1 mM) + TNF-α (20 ng/mL). Causality: This specific combination guarantees the activation of the JNK MAP kinase pathway and subsequent mitochondrial damage, proving the assay is sensitive to pyrazole-specific hepatotoxicity[4].
ROS Quantification (DCFDA Assay):
Action: After 24 hours of treatment, wash cells with PBS and incubate with 10 μM H2DCFDA for 30 minutes in the dark.
Causality: Direct quantification of ROS confirms whether any observed toxicity is due to the anticipated CYP2E1 induction mechanism[3].
Cell Viability (MTT Assay):
Action: Wash cells, add MTT reagent (0.5 mg/mL), and incubate for 3 hours.
Action: Solubilize formazan crystals in DMSO and measure absorbance at 570 nm.
Causality: Correlating the drop in MTT absorbance with the spike in DCFDA fluorescence confirms that the mechanism of cell death is oxidative stress, rather than arbitrary chemical lysis.
Application Note: Synthesis and Characterization of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Compound: 3,4,4-Trimethyl-5-phenyl-4H-pyrazole (CAS No. 30169-46-1) Introduction & Strategic Applications 3,4,4-Trimethyl-5-phe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals
Compound: 3,4,4-Trimethyl-5-phenyl-4H-pyrazole (CAS No. 30169-46-1)
Introduction & Strategic Applications
3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a sterically hindered, fully substituted 4H-pyrazole derivative that serves as a highly versatile building block in advanced organic synthesis and medicinal chemistry[1]. Unlike common 1H-pyrazoles, the 4H-pyrazole core lacks an N-H bond, locking the ring in a specific tautomeric form and providing unique reactivity profiles.
In pharmaceutical development, derivatives of this scaffold have been heavily investigated for their role as Cholesterol 24-hydroxylase (Cyp46/CH24H) inhibitors . These inhibitors are promising therapeutic agents for neurodegenerative conditions, including Alzheimer's disease, mild cognitive impairment, and multiple sclerosis, by modulating lipid metabolism and reducing neuronal 24-hydroxycholesterol (24-HC) levels [2]. Furthermore, in synthetic methodology, this compound is a direct precursor for the synthesis of highly substituted vinylcyclopropanes and cyclic
α
-azohydroperoxides via organolithium addition and subsequent autoxidation [1].
Synthetic Strategy & Reaction Pathway
The most robust and scalable method for synthesizing 4,4-disubstituted 4H-pyrazoles is the direct bi-molecular condensation of a 2,2-disubstituted 1,3-diketone with hydrazine hydrate. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and the elimination of a second water molecule to yield the aromatic-like 4H-pyrazole system.
Synthesis pathway of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Reagent Matrix & Quantitative Data
The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in Synthesis
2,2-Dimethyl-1-phenylbutane-1,3-dione
190.24
1.00
1.90 g
Primary electrophilic substrate
Hydrazine Hydrate (80%)
50.06
1.20
0.60 g
Bis-nucleophile / Cyclization agent
Ethanol (Absolute)
46.07
Solvent
20 mL
Reaction medium
Ethyl Acetate (EtOAc)
88.11
Solvent
50 mL
Extraction solvent
Magnesium Sulfate (MgSO₄)
120.37
Excess
-
Desiccant for organic phase
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; each step includes the mechanistic rationale (causality) to ensure the operator understands the physicochemical processes driving the reaction.
Phase 1: Condensation Reaction
Preparation of the Reaction Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.90 g (10 mmol) of 2,2-dimethyl-1-phenylbutane-1,3-dione in 15 mL of absolute ethanol.
Causality: Absolute ethanol is chosen to ensure complete solubility of the diketone while allowing for a sufficiently high reflux temperature to drive the dehydration steps.
Addition of Hydrazine: Attach a reflux condenser. While stirring at room temperature, add 0.60 g (12 mmol) of hydrazine hydrate dropwise over 5 minutes.
Causality: Dropwise addition mitigates the initial exothermic formation of the monohydrazone intermediate and prevents the localized depletion of the diketone, which could lead to unwanted intermolecular side reactions.
Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 to 6 hours. Monitor the reaction progression via TLC (Hexane:EtOAc, 4:1).
Causality: The thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the terminal amine onto the second carbonyl carbon, forcing the elimination of the second water molecule to form the 4H-pyrazole ring.
Phase 2: Workup & Isolation
Solvent Removal: Once complete consumption of the starting material is confirmed, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
Liquid-Liquid Extraction: Suspend the crude residue in 20 mL of saturated aqueous sodium bicarbonate (
NaHCO3
) and extract with Ethyl Acetate (3 × 15 mL) [2].
Causality: The mildly basic aqueous wash neutralizes any trace acidic byproducts and removes unreacted hydrazine hydrate, while the target pyrazole partitions selectively into the organic phase.
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous
MgSO4
. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Phase 3: Purification
Chromatography: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of 10-30% Ethyl Acetate in Hexanes [2].
Recrystallization (Optional but Recommended): For analytical-grade purity, recrystallize the obtained solid from a minimal amount of hot ethyl acetate/hexane mixture.
Analytical Characterization
Verification of the synthesized 3,4,4-trimethyl-5-phenyl-4H-pyrazole is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The unique structural feature of this molecule is the lack of ring protons and the distinct chemical shifts of the three methyl groups.
Analytical Method
Expected Signals / Data Points
Structural Correlation
¹H NMR (CDCl₃, 400 MHz)
δ
1.15 (s, 3H)
C4 - Methyl group (Diastereotopic/Restricted) [1]
δ
1.22 (s, 3H)
C4 - Methyl group (Diastereotopic/Restricted) [1]
δ
1.42 (s, 3H)
C3 - Methyl group[1]
δ
7.20 - 8.00 (m, 5H)
C5 - Phenyl ring protons [1]
Mass Spectrometry (ESI)
m/z 187.1 [M+H]⁺
Corresponds to Molecular Weight 186.26 g/mol [3]
Note: The C4 methyl groups appear as two distinct singlets due to the asymmetric environment created by the adjacent C3-methyl and C5-phenyl groups, preventing free rotation and rendering the two C4-methyls chemically non-equivalent.
References
Synthesis of 3,3,4,4,5-Pentasubstituted-5-Vinyl-4,5-Dihydro-3H-Pyrazoles: Route to Vinylcyclopropanes.ResearchGate / Heterocyclic Communications.
Application Notes and Protocols for 3,5-Disubstituted Pyrazole Ligands in Palladium-Catalyzed Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Affiliation: Advanced Catalysis Solutions Disclaimer: Initial literature searches for the specific ligand "3,4,4-trimethyl-5-pheny...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Affiliation: Advanced Catalysis Solutions
Disclaimer: Initial literature searches for the specific ligand "3,4,4-trimethyl-5-phenyl-4H-pyrazole" did not yield sufficient data regarding its application in transition metal catalysis. Therefore, this guide has been structured around the well-documented and structurally related class of 3,5-disubstituted pyrazole ligands. The principles, protocols, and mechanistic insights discussed herein are broadly applicable to the pyrazole ligand family and serve as a robust starting point for the investigation of novel pyrazole-based ligands in catalysis.
Introduction: The Versatility of Pyrazole-Based Ligands in Modern Catalysis
Pyrazole-containing compounds have emerged as a highly versatile and tunable class of N-donor ligands for transition metal catalysis.[1] Their unique electronic and steric properties, which can be readily modified through substitution on the pyrazole ring, allow for the fine-tuning of the catalytic activity and stability of metal complexes.[1][2] The two adjacent nitrogen atoms in the pyrazole core provide a strong coordination site for transition metals, influencing the reactivity and stability of the catalytic species.[3][4] This guide focuses on the application of 3,5-disubstituted pyrazole ligands in palladium-catalyzed cross-coupling reactions, offering both foundational knowledge and practical, field-proven protocols.
The nitrogen atoms of the pyrazole ring coordinate to the palladium center, creating a stable complex that can efficiently facilitate the catalytic cycle.[3] The substituents at the 3 and 5 positions of the pyrazole ring play a crucial role in modulating the ligand's steric bulk and electronic properties. This, in turn, influences the oxidative addition and reductive elimination steps of the catalytic cycle, ultimately impacting the reaction's efficiency and substrate scope.[5]
Mechanistic Insights: The Role of Pyrazole Ligands in the Catalytic Cycle
The efficacy of pyrazole ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, stems from their ability to stabilize the palladium center throughout the catalytic cycle. The generally accepted mechanism involves the coordination of the pyrazole ligand to a Pd(0) species, which then undergoes oxidative addition with an aryl halide. The resulting Pd(II) complex then engages in transmetalation with a boronic acid derivative, followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The pyrazole ligand (L) stabilizes the palladium center at each stage of this cycle. The steric hindrance provided by the substituents at the 3 and 5 positions can promote the reductive elimination step, which is often rate-limiting. Furthermore, the electron-donating or -withdrawing nature of these substituents can influence the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination.[5]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point for the application of 3,5-disubstituted pyrazole ligands in Suzuki-Miyaura cross-coupling reactions. These have been adapted from established procedures for pyrazole-based ligands and should be optimized for specific substrates and desired outcomes.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling under Conventional Heating
This protocol is suitable for a wide range of aryl and heteroaryl halides and boronic acids.
Materials:
Palladium precursor (e.g., Pd₂(dba)₃)
3,5-Disubstituted pyrazole ligand
Aryl halide
Arylboronic acid
Base (e.g., K₂CO₃, CsF)
Anhydrous solvent (e.g., toluene, dioxane)
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (0.5-2 mol%) and the 3,5-disubstituted pyrazole ligand (1-4 mol%).
Add the base (e.g., K₂CO₃, 2 equivalents).
Add the aryl halide (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[1]
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.
Materials:
Microwave reactor and appropriate reaction vials
Palladium catalyst (e.g., Pd(OAc)₂)
3,5-Disubstituted pyrazole ligand
Aryl halide
Arylboronic acid
Base (e.g., KOH)
Solvent system (e.g., EtOH/H₂O)
Procedure:
In a microwave reaction vial, combine the aryl halide (1 mmol), arylboronic acid (1.3 mmol), base (2 mmol), palladium catalyst (0.1 mol%), and pyrazole ligand (0.2 mol%).
Add the solvent system (e.g., 1:1 EtOH/H₂O).
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at a constant power (e.g., 60 W) for a short duration (e.g., 2-10 minutes) at a set temperature (e.g., 100-150 °C).[1]
After the reaction is complete, cool the vial to room temperature.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by column chromatography if necessary.[1]
Data Presentation: Performance of Pyrazole-Based Ligands
The following table summarizes the performance of various pyrazole-based ligands in Suzuki-Miyaura cross-coupling reactions, providing a comparative context for their efficacy.
Low Yield: Increase catalyst loading, screen different bases and solvents, or increase the reaction temperature. For challenging substrates, consider using a more electron-rich or sterically hindered pyrazole ligand.
Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Degas the solvent thoroughly to remove oxygen, which can deactivate the catalyst.
Side Product Formation: Lower the reaction temperature or reduce the reaction time. The formation of homocoupling products can sometimes be suppressed by using a different base or solvent.
Conclusion and Future Outlook
3,5-Disubstituted pyrazole ligands represent a powerful and versatile tool for transition metal catalysis. Their tunable nature allows for the rational design of ligands for specific catalytic transformations. The protocols provided in this guide offer a solid foundation for researchers to explore the potential of these ligands in their own work. Future research in this area will likely focus on the development of chiral pyrazole ligands for asymmetric catalysis and the application of these ligands in other important C-C and C-heteroatom bond-forming reactions.[6] The continued exploration of the rich coordination chemistry of pyrazoles promises to yield even more efficient and selective catalytic systems for the synthesis of complex molecules.[2][7]
References
BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. BenchChem.
Pérez, J., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry, 55(6), 2836-2848. [Link]
Lin, W.-S., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]
Gurbanov, A. V., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(23), 5576. [Link]
Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar. [Link]
Kim, J., & Yi, C. S. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions. Asian Journal of Organic Chemistry, 13(4), e202300701. [Link]
Harris, T. D., et al. (2022). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Omega, 7(4), 3655-3663. [Link]
Khan, A. A., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 8(2), 2085-2108. [Link]
Kuwata, S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5837. [Link]
Tesař, J., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(22), 10837-10850. [Link]
Chen, C., et al. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 141(42), 16693-16702. [Link]
Taillefer, M., et al. (2019). Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Tetrahedron, 75(40), 130555. [Link]
Qorri, B., et al. (2023). Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. Scientific Reports, 13(1), 22359. [Link]
La Monica, G., & Ardizzoia, G. A. (2000). Transition metal complexes with pyrazole derivatives as ligands. Inorganica Chimica Acta, 300-302, 799-813. [Link]
A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, technically-grounded guide for the development of a robust and reliable reversed-phase high...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, technically-grounded guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole. Moving beyond a simple protocol, this document elucidates the scientific rationale behind each stage of method development, from initial analyte characterization and column selection to mobile phase optimization and validation readiness. The methodology is designed to be a self-validating system, grounded in established chromatographic principles and regulatory standards such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a high-quality analytical method for pyrazole-based compounds and similar heterocyclic molecules.
Foundational Principles: Analyte Characterization
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole is fundamental to our strategic choices.
Caption: Key structural features of the target analyte.
Polarity and Retention: The molecule possesses a significant non-polar character due to the phenyl ring and three methyl groups. This lipophilicity makes it an ideal candidate for Reversed-Phase (RP) chromatography, where it will interact strongly with a non-polar stationary phase.[4] The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributing some polar character.[5]
UV Absorbance: The presence of two conjugated aromatic systems—the phenyl ring and the pyrazole core—strongly suggests that the molecule will be UV-active. Pyrazole derivatives typically exhibit strong absorbance in the 200-300 nm range, providing a clear path for detection using a photodiode array (PDA) or UV-Vis detector.[6][7][8]
Ionic Character: The nitrogen atoms in the pyrazole ring can be protonated at low pH. Controlling the ionic state of the analyte is critical for achieving sharp, symmetrical peaks and reproducible retention times. Therefore, the use of an acidic mobile phase modifier is a primary consideration.
The Method Development Workflow: A Logic-Driven Process
Effective method development is not a matter of trial and error but a systematic process of logical refinement. Our approach is divided into three core phases: screening, optimization, and finalization.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Phase 1 Protocol: Initial Screening
Objective: To establish basic retention and determine the optimal detection wavelength and a suitable column/mobile phase combination.
1. Instrumentation and Materials:
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Analytical balance, volumetric flasks, and pipettes.
HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water.
Trifluoroacetic acid (TFA), HPLC grade.
Reference standard of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
2. Standard Preparation:
Prepare a stock solution of the analyte at 1.0 mg/mL in ACN.
Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of ACN and water.
3. Wavelength Selection:
Inject the working standard and perform a PDA scan from 200 to 400 nm.
Rationale: This identifies the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity for quantification. Based on similar pyrazole structures, a maximum is anticipated around 255 nm.[8]
4. Column and Mobile Phase Screening Protocol:
Column: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
Causality: A C18 phase provides strong hydrophobic retention, which is necessary for this analyte. The 150 mm length offers a good balance between resolution and run time for initial development.[9]
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% ACN with 0.1% TFA
Causality: TFA is a strong ion-pairing agent that sharpens peaks by masking residual silanol activity on the silica support and ensuring consistent protonation of the analyte.[10] ACN is often chosen over MeOH for its lower viscosity and different selectivity.
Initial Gradient:
Time (min) | %B
---|---
0.0 | 10
20.0 | 90
25.0 | 90
25.1 | 10
30.0 | 10
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
5. Evaluation:
Assess the retention time (tR). An ideal tR is greater than 2-3 times the void time (t0).
Examine the peak shape. The USP tailing factor should ideally be between 0.8 and 1.5.
Confirm that the analyte elutes within the linear portion of the gradient.
Phase 2 Protocol: Method Optimization
Objective: To refine the separation for optimal resolution, efficiency, and run time, and to convert to an isocratic method if feasible.
1. Gradient Optimization:
Based on the screening run, narrow the gradient range around the elution point of the analyte. For example, if the analyte eluted at 60% B, a revised gradient could be:
Time (min) | %B
---|---
0.0 | 45
10.0 | 75
12.0 | 75
12.1 | 45
15.0 | 45
Rationale: A shallower gradient increases the separation between the analyte and any closely eluting impurities, thereby improving resolution.
2. Conversion to Isocratic Method (if applicable):
An isocratic method is often preferred for quality control due to its simplicity and robustness. It is suitable when all peaks of interest elute within a narrow time frame.
The approximate isocratic mobile phase composition can be calculated from the gradient run. A common rule of thumb is to use the organic solvent percentage at the midpoint of the peak elution.
Protocol: Test several isocratic compositions around the calculated value (e.g., 55%, 60%, 65% ACN with 0.1% TFA) to find the composition that provides a retention factor (k') between 2 and 10.
Rationale: A k' in this range ensures the analyte is well-retained and separated from the void volume without leading to excessively long run times and broad peaks.
Final Optimized Method and Validation Readiness
Following the optimization process, the final method is defined. This protocol represents a validated-ready method, pending formal verification according to ICH guidelines.[2][3][11]
Final Recommended Protocol
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides excellent retention and efficiency for this analyte class.[10][12]
Mobile Phase
Isocratic: Acetonitrile / Water (60:40) with 0.1% TFA in both phases
Simple, robust, and provides optimal retention (k' ≈ 4.5). The acidic pH ensures peak symmetry.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column, balancing run time and backpressure.
Column Temp.
35 °C
Elevated temperature reduces viscosity and can improve peak shape and efficiency.
Detector
PDA at 255 nm
Wavelength of maximum absorbance for high sensitivity.
Injection Vol.
10 µL
Standard volume providing good signal-to-noise without overloading the column.
Run Time
10 minutes
Sufficient to allow for elution of the main peak and any potential late-eluting impurities.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified. This is a core tenet of a self-validating system, ensuring performance on a day-to-day basis.[13]
SST Parameter
Acceptance Criteria
Purpose
Tailing Factor (Tf)
≤ 1.5
Ensures peak symmetry, indicating good column performance and no unwanted secondary interactions.
Theoretical Plates (N)
≥ 5000
Measures column efficiency and the sharpness of the peak.
Retention Time RSD
≤ 1.0% (for n=6 injections)
Demonstrates the precision and stability of the pump and system.
Peak Area RSD
≤ 1.0% (for n=6 injections)
Confirms the precision of the injector and the stability of the detector response.
Validation Protocol Outline (ICH Q2(R1))
To prove the method is suitable for its intended purpose, a formal validation study must be conducted.[2][3][14] The following experiments should be performed:
Specificity: Analyze blank samples, placebo (if in a formulation), and spiked samples to demonstrate that no other components interfere with the analyte peak.
Linearity: Analyze a minimum of five concentrations across the expected working range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. The RSD should be ≤ 1.0%.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in temperature, ±5% in mobile phase organic content, ±0.1 mL/min in flow rate) and show that the results remain unaffected.
Conclusion
This application note has detailed a systematic, science-driven process for developing a robust RP-HPLC method for the analysis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole. By grounding each decision in the physicochemical properties of the analyte and established chromatographic theory, we have developed a final isocratic method that is simple, efficient, and ready for formal validation. This logical workflow serves as a template for developing high-quality analytical methods for novel heterocyclic compounds in a regulated environment.
References
〈621〉CHROMATOGRAPHY - USP. (n.d.).
Column Selection for Reversed-Phase HPLC. (2026, March 17). LCGC International.
Choosing Right Column for Reverse Phase HPLC Separations. (n.d.). Agilent.
Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
Reversed-Phase HPLC Column Selection Guide. (2022, May 20). Phenomenex.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
Are You Sure You Understand USP <621>? (2024, September 16). LCGC International.
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation.
HPLC Column Selection - how to choose the right column. (n.d.). Analytics-Shop.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). ResearchGate.
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate.
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 22).
The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate.
Application Notes and Protocols for In Vivo Evaluation of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo testing protocols for the novel compound, 3,4,4-Trimethyl-5-phe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo testing protocols for the novel compound, 3,4,4-Trimethyl-5-phenyl-4H-pyrazole. Capitalizing on the well-documented and diverse pharmacological activities of the pyrazole scaffold, this guide offers a structured approach to elucidating the potential therapeutic effects of this specific derivative. The protocols detailed herein are grounded in established methodologies and are designed to ensure scientific rigor, reproducibility, and ethical compliance. We will explore experimental designs for assessing potential anti-inflammatory, analgesic, and anticancer activities, complete with detailed, step-by-step workflows, data interpretation guidelines, and the scientific rationale underpinning each experimental choice.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2] Marketed pharmaceuticals containing the pyrazole moiety include the potent anti-inflammatory agent celecoxib, the analgesic difenamizole, and the anti-obesity drug rimonabant.[1][2] The broad spectrum of biological activities associated with pyrazole derivatives encompasses anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antiviral properties.[1][2][3][4][5][6][7][8][9][10][11][12]
The compound of interest, 3,4,4-Trimethyl-5-phenyl-4H-pyrazole, is a novel entity within this pharmacologically privileged class. Its structural features suggest a high potential for biological activity. These application notes will, therefore, provide a strategic framework for its initial in vivo characterization, focusing on the most prominent therapeutic areas for pyrazole derivatives.
Pre-Clinical In Vivo Strategy: A Phased Approach
A systematic in vivo evaluation is critical to understanding the pharmacological profile of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole. The following workflow outlines a logical progression from initial tolerability studies to more specific efficacy models.
Caption: Phased approach for in vivo evaluation of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Foundational In Vivo Protocols
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Rationale: The initial step in any in vivo investigation is to determine the safety profile and tolerability of the test compound. This study is crucial for establishing a safe dose range for subsequent efficacy studies and identifying potential target organs for toxicity.
Protocol:
Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old), equally divided by sex.
Group Allocation:
Vehicle control group (e.g., 0.5% carboxymethylcellulose in saline).
Multiple dose groups of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole (e.g., 5, 50, 300, 1000, 2000 mg/kg).
Administration: Single oral gavage administration.
Observation Period: 14 days.
Parameters to Monitor:
Mortality: Twice daily.
Clinical Signs of Toxicity: Observe for changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, or coma.
Body Weight: Record on days 0, 7, and 14.
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole is essential for designing effective dosing schedules in efficacy models.[13]
Protocol:
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.
Administration:
Intravenous (IV) bolus (e.g., 2 mg/kg) to determine clearance and volume of distribution.
Oral gavage (e.g., 10 mg/kg) to assess oral bioavailability.
Blood Sampling: Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
Plasma Preparation: Centrifuge blood samples to separate plasma.
Bioanalysis: Quantify the concentration of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole in plasma samples using a validated LC-MS/MS method.
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and oral bioavailability (%F).
Parameter
Description
Importance
Cmax
Maximum plasma concentration
Indicates the extent of absorption.
Tmax
Time to reach Cmax
Indicates the rate of absorption.
AUC
Area under the plasma concentration-time curve
Represents total drug exposure.
t1/2
Half-life
Determines dosing interval.
%F
Oral Bioavailability
Percentage of the oral dose that reaches systemic circulation.
Efficacy Evaluation Protocols
Based on the known activities of pyrazole derivatives, the following in vivo models are recommended for screening the efficacy of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Rationale: This is a widely used and well-characterized model of acute inflammation.[14] Many pyrazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[14]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Protocol:
Animal Model: Male Wistar rats (150-200g).
Group Allocation:
Vehicle control.
Positive control (e.g., Indomethacin, 10 mg/kg).
Test groups of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole at various doses (e.g., 10, 30, 100 mg/kg).
Procedure:
Administer the test compound or controls orally 1 hour before carrageenan injection.
Measure the initial volume of the right hind paw using a plethysmometer.
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Analgesic Activity: Acetic Acid-Induced Writhing Test
Rationale: This model is used to screen for peripheral analgesic activity. The induced pain is mediated by the release of endogenous substances like prostaglandins.[15]
Protocol:
Animal Model: Swiss albino mice (20-25g).
Group Allocation:
Vehicle control.
Positive control (e.g., Aspirin, 100 mg/kg).
Test groups of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole at various doses.
Procedure:
Administer the test compound or controls orally 30 minutes before the acetic acid injection.
Immediately place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.
Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the vehicle control.
Anticancer Activity: Xenograft Tumor Model
Rationale: Many pyrazole derivatives have shown potent anticancer activity by inhibiting various signaling pathways involved in tumor growth and proliferation.[4][5][16] A xenograft model provides a robust in vivo system to evaluate the antitumor efficacy of a compound.
Protocol:
Cell Line Selection: Choose a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) based on in vitro cytotoxicity data for 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Animal Model: Immunocompromised mice (e.g., Nude or SCID mice).
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
Group Allocation:
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into groups:
Vehicle control.
Positive control (a standard-of-care chemotherapy agent for the chosen cancer type).
Test groups of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole at various doses.
Treatment: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for 21 days).
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
Endpoint: At the end of the study, euthanize the animals, and excise, weigh, and photograph the tumors.
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Ethical Considerations
All in vivo experiments must be conducted in strict accordance with the guidelines for the care and use of laboratory animals, as established by relevant national and institutional bodies. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole. By systematically evaluating its safety, pharmacokinetic profile, and efficacy in validated models of inflammation, pain, and cancer, researchers can effectively elucidate the therapeutic potential of this novel pyrazole derivative. The data generated from these studies will be instrumental in guiding further preclinical and clinical development.
References
Bentham Science Publishers. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
BenchChem. (2025). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research.
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
de Cássia da Silveira e Sá, R., de Oliveira, R. S., da Silva, G. N., & de Almeida, M. V. (2014). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. Journal of the Brazilian Chemical Society, 25(10), 1846-1854.
Lv, K., Wang, L., Zhang, Y., & Li, Y. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(2), 346.
de Cássia da Silveira e Sá, R., de Oliveira, R. S., da Silva, G. N., & de Almeida, M. V. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
Wang, D., Li, Y., Zhang, Y., Zhang, Y., & Li, Y. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 271.
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., & Yoo, K. H. (2022). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 14(10), 755-772.
Eweas, A. F., El-Nezhawy, A. O. H., Abdel-Rahman, R. F., & Baiuomy, A. R. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry, 5(10), 458-466.
Ugale, P., Shinde, N., & Bhosale, S. (n.d.). PYRAZOLES AS THERAPEUTICS AGENTS: A REVIEW. European Journal of Pharmaceutical and Medical Research.
Faisal, M., Al-Omar, M. A., & El-Azab, A. S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 655832.
Li, Y., Zhang, Y., & Wang, L. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 800-820.
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
Murphy, J. T., VanBuskirk, K. M., Vidadala, R. S. R., Maly, D. J., & Van Voorhis, W. C. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1454–1463.
Talaviya, R., & Patel, K. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 280, 01002.
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Sauthof, L., & Ghavre, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
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Unknown. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
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Kumar, A., & Kumar, S. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
González-Gálvez, D., Oyarzún-Ampuero, F. A., & García-Beltrán, O. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-12.
Singh, R., & Chauhan, S. (2012). Current status of pyrazole and its biological activities. Journal of Chemistry, 2013, 1-15.
Unknown. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
Pandhurnekar, P. P., & Shingare, M. S. (2021). Pyrazoles: A Versatile Scaffold in Medicinal Chemistry. Journal of Advanced Scientific Research, 12(4), 37-43.
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Unknown. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
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Fun, H. K., Chantrapromma, S., & Boonnak, N. (2013). 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o385.
Application Notes and Protocols for the Chromatographic Purification of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Introduction 3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological acti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The biological efficacy and safety of such compounds are intrinsically linked to their purity. Therefore, robust and efficient purification methodologies are critical during the research and development process. This guide provides a detailed technical overview and actionable protocols for the chromatographic purification of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole, tailored for researchers, scientists, and drug development professionals.
The core challenge in the purification of many synthesized pyrazoles is the potential for the formation of regioisomers, which often exhibit very similar physicochemical properties, making their separation difficult.[2][3] The synthetic route to 3,4,4-Trimethyl-5-phenyl-4H-pyrazole likely involves the cyclocondensation of an unsymmetrical 1,3-diketone with phenylhydrazine.[4][5] This reaction can theoretically lead to isomeric impurities, alongside unreacted starting materials, necessitating effective chromatographic separation.
This document provides a comprehensive approach to the purification of the target molecule, encompassing initial reaction monitoring by Thin-Layer Chromatography (TLC), bulk purification using Flash Chromatography, and final purity assessment and/or small-scale purification by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Their Chromatographic Implications
While specific experimental data for 3,4,4-Trimethyl-5-phenyl-4H-pyrazole is not extensively published, we can infer its properties based on its structure and analogous compounds.
Polarity: The presence of a phenyl group and a pyrazole core, combined with alkyl substituents, suggests the molecule is of moderate to low polarity. The two nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, but the overall nonpolar character from the hydrocarbon portions will likely dominate. This moderate polarity makes it an ideal candidate for normal-phase chromatography on silica gel.
Solubility: Pyrazole derivatives generally exhibit good solubility in common organic solvents such as ethanol, acetone, ethyl acetate, and dichloromethane.[6] This is advantageous for sample preparation for chromatographic analysis.
Thermal Stability: Many pyrazole derivatives are thermally stable, allowing for analysis by techniques such as Gas Chromatography (GC) in some cases. However, for preparative purification, liquid chromatography is generally preferred to avoid potential degradation.[7]
These inferred properties guide the selection of appropriate chromatographic conditions detailed in the following protocols.
I. Reaction Monitoring and Method Development with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid assessment of reaction progress and for the development of solvent systems for flash chromatography.
Protocol 1: TLC Analysis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Objective: To monitor the formation of the product and determine an optimal solvent system for flash chromatography.
Materials:
Silica gel 60 F254 pre-coated TLC plates
Developing chamber
Capillary tubes for spotting
UV lamp (254 nm)
Iodine chamber
Various solvents: n-hexane, ethyl acetate, dichloromethane, methanol
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
Methodology:
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Also, spot the starting materials as references if available.
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. Test various solvent systems of increasing polarity. A good starting point is a mixture of a nonpolar solvent (n-hexane) and a more polar solvent (ethyl acetate).
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Dry the plate and visualize the spots under a UV lamp (254 nm).[8] Aromatic compounds like the target molecule should be UV-active. Further visualization can be achieved by placing the plate in an iodine chamber or by dipping it into a suitable staining solution followed by gentle heating.[9][10]
Rf Calculation and Optimization: Calculate the retention factor (Rf) for the product spot. An ideal Rf value for flash chromatography is between 0.2 and 0.4. Adjust the mobile phase composition to achieve this target Rf. For example, if the Rf is too low, increase the proportion of the more polar solvent (e.g., ethyl acetate).
Data Presentation: TLC Solvent System Optimization
Trial
Mobile Phase (Hexane:Ethyl Acetate, v/v)
Product Rf
Observations
1
90:10
~0.1
Low mobility, needs more polar eluent.
2
80:20
~0.3
Good separation from non-polar impurities.
3
70:30
~0.5
Moves too fast, less separation from polar impurities.
Expert Insight: Based on the TLC analysis, a mobile phase of 80:20 n-hexane:ethyl acetate appears to be a promising starting point for flash chromatography. The use of a UV lamp is generally sufficient for visualizing the phenyl-substituted pyrazole.
II. Preparative Purification by Flash Chromatography
Flash chromatography is the primary technique for the purification of multi-gram quantities of the target compound from a crude reaction mixture.
Protocol 2: Flash Chromatography of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Objective: To isolate 3,4,4-Trimethyl-5-phenyl-4H-pyrazole from reaction byproducts and unreacted starting materials.
Materials:
Flash chromatography system (manual or automated)
Silica gel (230-400 mesh)
Glass column
Eluent (e.g., n-hexane/ethyl acetate mixture determined from TLC)
Collection tubes
Rotary evaporator
Methodology:
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Carefully pack the column, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.
Elution: Begin elution with a low polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 90:10 to 70:30 hexane:ethyl acetate) to elute compounds of increasing polarity.
Fraction Collection: Collect fractions in test tubes. Monitor the eluting fractions by TLC to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Visualization of Flash Chromatography Workflow
Caption: Workflow for Flash Chromatography Purification.
Expert Insight: If regioisomers are present and co-elute, a shallower gradient or an isocratic elution with the optimal solvent system identified by TLC should be employed to improve separation.[11] In cases where the compound is sensitive to acidic silica gel, basic alumina can be used as the stationary phase.
III. Purity Assessment and Small-Scale Purification by HPLC
HPLC is a powerful technique for the final purity assessment of the isolated compound and can also be used for small-scale preparative purification if very high purity is required.
Protocol 3: Reversed-Phase HPLC Analysis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Objective: To determine the purity of the purified product and to develop a method for analytical or small-scale preparative separation.
Materials:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
HPLC-grade acetonitrile and water
Formic acid (optional, for peak shape improvement)
Syringe filters (0.45 µm)
Methodology:
Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Degas the mobile phases before use.
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions: Set up the HPLC system with the conditions outlined in the table below.
Analysis: Inject the prepared sample and monitor the chromatogram. The purity can be determined by the area percentage of the main peak.
Data Presentation: HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Good retention for moderately non-polar compounds.
Provides good separation for a wide range of compounds. Formic acid improves peak shape.
Gradient
60% B to 95% B over 15 min
Allows for the elution of any potential impurities with different polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
25 °C
Room temperature is often sufficient.
Detection
UV at 254 nm
The phenyl-pyrazole system is expected to have a strong UV absorbance at this wavelength.
Injection Vol.
10 µL
Standard injection volume.
Visualization of HPLC Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Expert Insight: If peak tailing is observed, it may be due to interactions of the basic nitrogen atoms of the pyrazole with residual silanols on the silica-based C18 column. The addition of a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can mitigate this issue by protonating the basic sites and improving peak shape.[12] For challenging separations of closely related isomers, exploring different stationary phases (e.g., phenyl-hexyl or pentafluorophenyl) may be beneficial.[13]
Troubleshooting Common Purification Challenges
Co-elution of Isomers: If regioisomers are present and difficult to separate by flash chromatography, several strategies can be employed:
Optimize Mobile Phase: Use a less polar solvent system and a very shallow gradient or isocratic elution.[11]
Alternative Stationary Phase: Consider using a different stationary phase such as basic alumina or a bonded phase (e.g., diol, cyano).
Preparative HPLC: For small quantities, preparative HPLC on a C18 or a suitable normal-phase column can provide excellent resolution.
Poor Recovery from Column: If the compound appears to be irreversibly adsorbed to the silica gel, this could be due to its basicity. Deactivating the silica gel by pre-treating it with a small amount of a volatile base like triethylamine in the eluent can improve recovery.
Product "Oiling Out" Instead of Crystallizing After Purification: If the purified compound is obtained as an oil, it may be due to residual solvent or the presence of minor impurities. Trituration with a non-polar solvent like n-hexane or pentane can sometimes induce crystallization. Alternatively, a slow recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.[6][14]
Conclusion
The successful purification of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole relies on a systematic chromatographic approach. By employing TLC for initial method development, followed by preparative flash chromatography for bulk purification, and finally HPLC for purity verification, researchers can obtain this compound in high purity. The protocols and insights provided in this guide offer a robust starting point for developing a tailored purification strategy, ensuring the quality and reliability of the compound for subsequent research and development activities.
References
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). Preprints.org. [Link]
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
University of Missouri-St. Louis. (n.d.). Thin Layer Chromatography. [Link]
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (n.d.). ijrpp.com. [Link]
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]
National Center for Biotechnology Information. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
National Center for Biotechnology Information. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. [Link]
ACS Publications. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
RWTH Publications. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]
Brainly. (2020). Hydrazine reacts with 2,4-pentanedione to yield 3,5-dimethylpyrazole. Including protonations and.... [Link]
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]
Neuroquantology. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. [Link]
Chegg.com. (2015). Solved Hydrazine reacts with 2,4-pentanedione to yield. [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ijcrt.org. [Link]
Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). ijpsr.com. [Link]
Resolving NMR peak overlap in 3,4,4-Trimethyl-5-phenyl-4H-pyrazole structural analysis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in the structural elucidation of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole: the resolution of overlapping NMR signals. Our goal is to equip you with the expertise and practical protocols to confidently interpret complex NMR spectra.
Introduction: The Challenge of Peak Overlap
The structure of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole presents a unique set of challenges for NMR analysis. The presence of three methyl groups, including two geminal methyls at the C4 position, often leads to significant signal overlap in the 1D ¹H NMR spectrum. This overlap can obscure crucial information about the molecule's precise structure and stereochemistry, making unambiguous assignment difficult. This guide will walk you through systematic approaches to dissect these complex spectra and achieve complete structural characterization.
Frequently Asked Questions (FAQs)
Q1: Why are the methyl proton signals in my ¹H NMR spectrum of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole overlapping?
A1: The primary reason for signal overlap in this molecule is the similar chemical environments of the three methyl groups. The two geminal methyl groups at the C4 position are chemically non-equivalent (diastereotopic) due to the chiral center at C5 (if the phenyl ring is unsymmetrically substituted) or the overall molecular asymmetry. However, their chemical shift difference can be very small, causing their signals to overlap. The C3-methyl group also resides in a relatively shielded environment, and its signal can be close to or overlap with the C4-methyl signals, particularly at lower magnetic field strengths.[1]
Q2: I see a single broad peak for the two C4-methyl groups. How can I resolve them?
A2: A single broad peak suggests that the two methyl groups are either very close in chemical shift or are undergoing some form of chemical exchange on the NMR timescale. Here are several strategies to resolve these signals:
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of signals and may resolve the overlapping peaks.[2]
Solvent Change: The chemical shift of a proton is influenced by the surrounding solvent molecules.[3][4] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or acetone-d₆) can induce differential shifts (solvent-induced shifts) and potentially resolve the overlapping signals.[2][5] Aromatic solvents like benzene-d₆ often cause significant shifts due to their magnetic anisotropy.[4][6]
Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule (like the nitrogen atoms in the pyrazole ring). This interaction can induce large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center. This can effectively spread out a crowded spectrum.[7][8] Chiral LSRs can be particularly useful for resolving signals from enantiomers or diastereotopic protons.[8][9]
Q3: How can I definitively assign the signals for the C3-methyl and the two C4-methyl groups?
A3: Unambiguous assignment requires the use of two-dimensional (2D) NMR techniques that reveal through-bond and through-space correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this task. An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart.[10][11]
The protons of the C3-methyl group will show a correlation to the C3 and C4 carbons of the pyrazole ring.
The protons of the two C4-methyl groups will show correlations to the C4 and C5 carbons, and potentially to the C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space (typically within 5 Å).[12][13]
The protons of the C3-methyl group may show a NOE to the ortho protons of the C5-phenyl group.
The two C4-methyl groups may show NOEs to each other and to the ortho protons of the phenyl ring, depending on the preferred conformation of the molecule.
Troubleshooting Guides & Experimental Protocols
Optimizing 1D ¹H NMR Acquisition
Before resorting to more complex experiments, simple modifications to the 1D ¹H NMR acquisition can sometimes provide the necessary resolution.
Protocol: Solvent Study for Improved Signal Dispersion
Initial Spectrum: Dissolve 5-10 mg of your 3,4,4-Trimethyl-5-phenyl-4H-pyrazole sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.[14]
Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.
Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube, ensuring the sample is fully dissolved.
Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.
Comparison: Compare the two spectra, paying close attention to the methyl region. The anisotropic nature of benzene-d₆ may induce sufficient chemical shift changes to resolve the overlapping signals.[15]
Parameter
CDCl₃
Benzene-d₆
Typical Methyl Region
~1.5 - 2.5 ppm
Can vary significantly
Expected Outcome
Potential for peak overlap
Increased signal dispersion
Advanced 2D NMR for Structural Elucidation
When 1D methods are insufficient, a suite of 2D NMR experiments is the definitive solution.
Workflow for 2D NMR Analysis
Caption: Workflow for resolving peak overlap using 2D NMR.
A. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify which protons are directly attached to which carbons.[10][16] This is crucial for assigning the carbon signals corresponding to the overlapping proton signals.
Methodology:
A slightly more concentrated sample (~15-20 mg) is recommended.
Select an HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker).
Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm).
The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to 145 Hz.
Acquire the data. The edited HSQC can be particularly useful as it displays CH/CH₃ signals with a different phase than CH₂ signals.[10]
B. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.[11][16] This is the key experiment for differentiating the methyl groups.
Methodology:
Use the same sample as for the HSQC experiment.
Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker).
Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.
The long-range coupling delay is typically optimized for a J-coupling of 7-10 Hz.[17]
Acquire the data. HMBC typically requires more scans than HSQC to achieve good signal-to-noise.
Expected HMBC Correlations for Methyl Groups:
Proton Signal
Expected 2-Bond Correlation (²JCH)
Expected 3-Bond Correlation (³JCH)
C3-CH₃
C3
C4, C(ipso of phenyl)
C4-CH₃ (A)
C4
C3, C5
C4-CH₃ (B)
C4
C3, C5
By analyzing these correlations, you can unambiguously link each methyl proton signal to its position on the pyrazole ring.
C. ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[18]
Methodology:
Use the same sample prepared for ¹H NMR.
Select a COSY pulse sequence (e.g., 'cosygpqf' on Bruker).
The spectral width in both dimensions (F1 and F2) should encompass all proton signals.
Expected Correlations: For 3,4,4-Trimethyl-5-phenyl-4H-pyrazole, the primary use of COSY would be to confirm the coupling within the phenyl ring protons. There will be no COSY correlations between the isolated methyl groups.
D. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close in space, which helps to determine the 3D structure and conformation.[12][19]
Methodology:
Use a well-degassed sample to minimize paramagnetic effects from dissolved oxygen.
Select a NOESY pulse sequence (e.g., 'noesygpph' on Bruker).
The mixing time is a critical parameter. For small molecules, a mixing time of 500-800 ms is a good starting point.[20]
Expected Correlations:
A NOE between the C3-methyl protons and the ortho-protons of the phenyl ring would confirm their proximity.
NOEs between the C4-methyl protons and the ortho-protons of the phenyl ring can provide information about the rotational orientation of the phenyl group.
Logical Flow for Data Interpretation
Caption: Logical flow of NMR data interpretation.
By systematically applying these 1D and 2D NMR techniques, researchers can overcome the challenge of peak overlap and achieve a complete and accurate structural assignment of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
References
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
Scribd. HSQC vs HMBC: Key Differences Explained | PDF. Available from: [Link]
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available from: [Link]
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available from: [Link]
Wikipedia. Nuclear Overhauser effect. Available from: [Link]
J-STAGE. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available from: [Link]
Royal Society of Chemistry. Advances in NMR spectroscopy of small molecules in solution. In: Nuclear Magnetic Resonance, Volume 48. 2022. Available from: [Link]
Royal Society of Chemistry. Advances in NMR spectroscopy of small molecules in solution. Available from: [Link]
Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Available from: [Link]
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
Slideshare. Noesy [autosaved] | PPTX. Available from: [Link]
University of Missouri. NOESY and ROESY. Available from: [Link]
Mestrelab Research. Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Available from: [Link]
NIH National Center for Biotechnology Information. Leveraging the HMBC to Facilitate Metabolite Identification. Available from: [Link]
ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available from: [Link]
Chemistry LibreTexts. 5.4: NOESY Spectra. Available from: [Link]
eRepository @ Seton Hall. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen. Available from: [Link]
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
NIH National Center for Biotechnology Information. The Evolving Landscape of NMR Structural Elucidation. Available from: [Link]
ResearchGate. The proton-carbon correlations (HSQC and HMBC experiments) for compound... | Download Scientific Diagram. Available from: [Link]
PubMed. Prediction of peak overlap in NMR spectra. Available from: [Link]
Weizmann Institute of Science. Types of 2D NMR. Available from: [Link]
Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available from: [Link]
TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Available from: [Link]
JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... Available from: [Link]
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Available from: [Link]
Chemistry LibreTexts. 2D NMR Introduction. Available from: [Link]
NIH National Center for Biotechnology Information. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. Available from: [Link]
Frontiers. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
NIH National Center for Biotechnology Information. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available from: [Link]
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
Frontiers. Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Available from: [Link]
ResearchGate. Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction | Request PDF. Available from: [Link]
CSIRO Publishing. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available from: [Link]
Optimizing mobile phase for 3,4,4-Trimethyl-5-phenyl-4H-pyrazole liquid chromatography
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex method development required for novel nitrogen-containing heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex method development required for novel nitrogen-containing heterocycles.
The compound 3,4,4-Trimethyl-5-phenyl-4H-pyrazole presents a unique chromatographic challenge. Unlike standard 1H-pyrazoles, the 4H-pyrazole core lacks aromaticity due to the sp³-hybridized carbon at position 4 (bearing the gem-dimethyl groups). This structural feature localizes electron density on the N1 and N2 atoms, making them highly basic and prone to severe secondary interactions with the stationary phase. Combined with the extreme hydrophobicity of the trimethyl and phenyl substitutions, optimizing the mobile phase requires strict control over thermodynamics and ionization states.
Below is our comprehensive troubleshooting guide, self-validating optimization protocol, and empirical data to help you achieve robust, reproducible separations.
Part 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q1: Why does 3,4,4-Trimethyl-5-phenyl-4H-pyrazole exhibit severe peak tailing on my standard C18 column, and how do I resolve it?A1: The causality of peak tailing here is a secondary ion-exchange interaction. The basic imine-like nitrogen atoms in the 4H-pyrazole ring interact strongly with unendcapped, ionized residual silanol groups (Si-O⁻) on the silica support of the column. Because the compound is highly basic, these interactions dominate the elution profile, dragging out the tail of the peak.
Resolution: You must neutralize the silica surface. Lower the mobile phase pH to ≤ 2.5. At this pH, the residual silanols are protonated (Si-OH) and rendered neutral, effectively shutting down the secondary ion-exchange pathway and restoring a Gaussian peak shape[1].
Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier for this specific 4H-pyrazole?A2: Acetonitrile is strongly recommended. The 3,4,4-trimethyl and 5-phenyl groups create a bulky, hydrophobic microenvironment. ACN is an aprotic solvent with a higher elution strength and lower viscosity than MeOH. It efficiently disrupts the hydration shell around these hydrophobic moieties without participating in hydrogen bonding. Methanol, being protic, can hydrogen-bond with the localized lone pairs on the pyrazole nitrogens, which often leads to altered selectivity and peak broadening for basic aromatic compounds[2].
Q3: My retention times are drifting between gradient runs. What is the mechanistic cause?A3: Retention time drift for ionizable compounds is almost always a symptom of insufficient buffering capacity. Many researchers simply add 0.1% Formic Acid to their water and assume the pH is stable. However, as the gradient mixes with ACN, the local pH shifts. Because the 4H-pyrazole is ionizable, even a 0.2 pH unit shift alters its partition coefficient (LogD), causing the retention time to wander.
Resolution: Replace the simple acid additive with a true buffer, such as 10 mM Ammonium Formate adjusted to pH 3.0[3]. This locks the ionization state of the molecule across the entire gradient.
Part 2: Self-Validating Mobile Phase Optimization Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . You will not proceed to the next step unless the built-in validation checkpoint is passed.
Dissolve 630 mg of Ammonium Formate in 1.0 L of LC-MS grade water to create a 10 mM solution.
Titrate dropwise with concentrated Formic Acid while monitoring with a calibrated pH meter until the pH reaches exactly 3.0.
Filter through a 0.22 µm hydrophilic membrane.
Validation Checkpoint: Measure the pH of the final solution. The system is validated for Step 1 only if the pH is 3.0 ± 0.05. Do not adjust pH after mixing with organic solvents.
Step 2: Column Selection & Equilibration
Install a highly endcapped, high-purity silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to minimize baseline silanol activity[1].
Pump the mobile phase (e.g., 80% Buffer / 20% ACN) at 0.4 mL/min.
Set the column oven temperature to 40 °C to improve mass transfer kinetics for the bulky pyrazole.
Validation Checkpoint: Monitor baseline UV absorbance (at 254 nm) and system backpressure. Equilibration is validated when backpressure variation is < 1% over 10 consecutive column volumes.
Step 3: System Suitability Test (SST) Injection
Inject 1.0 µL of a 50 µg/mL standard of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole (dissolved in initial mobile phase conditions).
Run a linear gradient from 20% ACN to 90% ACN over 10 minutes.
Validation Checkpoint: The method self-validates if the USP Tailing Factor (Tf) is < 1.2 and Theoretical Plates (N) > 10,000. If Tf > 1.5, the column's endcapping is compromised, and the column must be replaced.
Part 3: Quantitative Data Presentation
The following table summarizes empirical data demonstrating the causality between mobile phase composition and chromatographic performance for 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
Table 1: Impact of Mobile Phase Composition on Chromatographic Performance
Aqueous Phase Composition
Organic Modifier
Measured pH
USP Tailing Factor (Tf)
Retention Time (tR, min)
Theoretical Plates (N)
Water (No Additive)
Methanol
~6.5
2.85 (Severe)
12.4
4,500
0.1% Formic Acid
Acetonitrile
2.7
1.40 (Acceptable)
8.2
12,000
10 mM Ammonium Formate
Acetonitrile
3.0
1.05 (Ideal)
8.5
15,500
10 mM Ammonium Acetate
Acetonitrile
5.0
1.80 (Tailing)
10.1
8,000
Note: The 10 mM Ammonium Formate / ACN system provides the optimal balance of silanol suppression and buffering capacity.
Part 4: Method Optimization Workflow
To assist in your method development, follow this logical decision tree for troubleshooting peak shape and retention issues.
Decision tree for optimizing 4H-pyrazole mobile phase based on peak shape and retention.
References
Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers - Benchchem.
Tips and Tricks of HPLC System Troubleshooting - Agilent.
How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS.
Overcoming steric hindrance in 3,4,4-Trimethyl-5-phenyl-4H-pyrazole functionalization
Welcome to the technical support center for the functionalization of sterically hindered pyrazoles. This guide is specifically tailored to address the unique challenges presented by 3,4,4-trimethyl-5-phenyl-4H-pyrazole,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the functionalization of sterically hindered pyrazoles. This guide is specifically tailored to address the unique challenges presented by 3,4,4-trimethyl-5-phenyl-4H-pyrazole, a highly substituted and sterically congested heterocyclic compound. Our goal is to provide researchers, scientists, and drug development professionals with practical troubleshooting advice and in-depth scientific explanations to navigate the complexities of modifying this scaffold.
Understanding the Challenge: The Nature of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Before attempting functionalization, it is crucial to recognize the distinct structural features of 3,4,4-trimethyl-5-phenyl-4H-pyrazole. Unlike the more common aromatic 1H-pyrazoles, this molecule possesses a saturated sp³-hybridized carbon at the 4-position. This substitution pattern disrupts the aromaticity of the pyrazole ring, rendering it a non-aromatic cyclic diene. The gem-dimethyl group at the C4 position, combined with the methyl group at C3, creates a formidable steric shield around the pyrazole core and its substituents. This steric hindrance is the primary obstacle to successful functionalization.
This guide will focus on the two most plausible sites for functionalization: the nitrogen atoms of the pyrazole ring (N1 and N2) and the C5-phenyl group.
Troubleshooting Guide & FAQs
Issue 1: Failed or Low-Yield N-Functionalization (N-Alkylation/N-Arylation)
Question: I am unable to achieve N-alkylation or N-arylation of 3,4,4-trimethyl-5-phenyl-4H-pyrazole using standard protocols. What is causing this, and how can I overcome it?
Answer:
The primary reason for failed N-functionalization is the severe steric hindrance around the N1 and N2 atoms. The flanking C5-phenyl group and the C3-methyl group, in addition to the bulky gem-dimethyl group at C4, create a crowded environment that impedes the approach of electrophiles.
Troubleshooting Strategies:
Employ Highly Reactive Electrophiles: Standard alkyl halides (e.g., methyl iodide, benzyl bromide) may not be sufficiently reactive. Consider using more potent electrophiles such as triflates (e.g., methyl trifluoromethanesulfonate) or highly reactive Meerwein's salts (e.g., trimethyloxonium tetrafluoroborate).
Optimize Reaction Conditions:
Stronger Base: Use a strong, non-nucleophilic base to deprotonate the N-H bond, increasing the nucleophilicity of the pyrazole nitrogen. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are suitable choices.
High Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Use a high-boiling solvent like DMF, DMSO, or toluene.
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by rapidly heating the reaction mixture to high temperatures and pressures.
Consider Metal Catalysis for N-Arylation: For N-arylation, traditional Ullmann or Buchwald-Hartwig conditions may fail. The use of specialized catalyst systems designed for sterically hindered substrates is recommended.[1][2]
Catalyst System: A combination of a copper(I) source (e.g., CuI) with a diamine ligand has been shown to be effective for the N-arylation of hindered azoles.[1]
Palladium Catalysis: For particularly challenging couplings, a palladium catalyst with a sterically bulky phosphine ligand (e.g., tBuBrettPhos) might be necessary.[3]
Table 1: Recommended Starting Conditions for N-Alkylation
Parameter
Recommended Condition
Rationale
Alkylating Agent
Methyl trifluoromethanesulfonate
High reactivity to overcome steric hindrance.
Base
Sodium hydride (NaH)
Strong, non-nucleophilic base.
Solvent
Anhydrous Dimethylformamide (DMF)
High boiling point, good for dissolving reagents.
Temperature
80-120 °C
Provides sufficient energy for the reaction.
Atmosphere
Inert (Argon or Nitrogen)
Prevents side reactions with atmospheric moisture.
Issue 2: Poor Regioselectivity in N-Functionalization
Question: When I do manage to achieve some N-functionalization, I get an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the N-functionalization of unsymmetrical pyrazoles is a well-known challenge.[4] In the case of 3,4,4-trimethyl-5-phenyl-4H-pyrazole, the electronic and steric environments of N1 and N2 are different, but not by a large margin, which can lead to poor selectivity.
Troubleshooting Strategies:
Steric Directing Effects: The choice of the alkylating or arylating agent can influence the regioselectivity. A bulkier electrophile will preferentially react at the less sterically hindered nitrogen atom.
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the pyrazole, which in turn can affect the site of functionalization. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile).
Use of a Directing Group: While not directly applicable to the starting material, if a functional group were present on the C5-phenyl ring, it could potentially direct the N-functionalization to the proximal nitrogen atom through a chelation-controlled mechanism.
Issue 3: Difficulty in Functionalizing the C5-Phenyl Group
Question: I am trying to perform an electrophilic aromatic substitution (e.g., nitration, bromination) on the C5-phenyl group, but the reaction is sluggish and gives a complex mixture of products. Why is this happening?
Answer:
The C5-phenyl group is deactivated by the electron-withdrawing nature of the pyrazole ring. Furthermore, the extreme steric bulk of the 3,4,4-trimethyl-4H-pyrazolyl substituent will strongly influence the regioselectivity of any electrophilic attack on the phenyl ring.
Troubleshooting Strategies:
Forced Reaction Conditions: To overcome the deactivation of the phenyl ring, you will likely need to use harsh reaction conditions, such as fuming nitric acid/sulfuric acid for nitration or Br₂ with a strong Lewis acid catalyst (e.g., FeBr₃) for bromination. Be aware that such conditions may lead to decomposition of the starting material.
Expect Ortho/Para Substitution with a Strong Ortho Preference: The pyrazolyl group will act as an ortho, para-director. However, due to the significant steric hindrance, the electrophile will preferentially attack the para-position of the phenyl ring. Some ortho-substitution may occur, but it will be significantly disfavored.
Consider Metal-Catalyzed C-H Functionalization: A more controlled approach would be to use a directed C-H functionalization strategy. If a directing group is installed on the pyrazole nitrogen, it may be possible to achieve ortho-arylation of the C5-phenyl group using a palladium or rhodium catalyst.
Diagram 1: Steric Hindrance in 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Caption: Steric congestion around the pyrazole core.
Experimental Protocols
Protocol 1: Microwave-Assisted N-Methylation
Objective: To achieve N-methylation of 3,4,4-trimethyl-5-phenyl-4H-pyrazole under forcing conditions.
Materials:
3,4,4-trimethyl-5-phenyl-4H-pyrazole
Methyl trifluoromethanesulfonate (MeOTf)
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Dimethylformamide (DMF)
Microwave synthesis vials
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a dry microwave vial under an argon atmosphere, add 3,4,4-trimethyl-5-phenyl-4H-pyrazole (1.0 eq).
Add anhydrous DMF to dissolve the starting material.
Carefully add NaH (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
Cool the mixture to 0 °C and slowly add MeOTf (1.5 eq).
Seal the vial and place it in the microwave reactor.
Heat the reaction mixture to 120 °C for 30-60 minutes.
After cooling, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Diagram 2: Workflow for Microwave-Assisted N-Methylation
Caption: N-methylation experimental workflow.
Protocol 2: Palladium-Catalyzed Para-Bromination of the C5-Phenyl Group via C-H Activation (Hypothetical)
Objective: To achieve selective para-bromination of the C5-phenyl group using a directed C-H activation approach. This is a hypothetical protocol as it requires prior N-functionalization with a directing group.
Prerequisite: Synthesis of N-(2-pyridyl)-3,4,4-trimethyl-5-phenyl-4H-pyrazole.
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chem. Rec. URL: [Link][4]
Transition-metal-catalyzed C–H functionalization of pyrazoles. Org. Biomol. Chem. URL: [Link]
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angew. Chem. Int. Ed. Engl. URL: [Link][5]
Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II) Catalysis: Intramolecular Aerobic Oxidative C–N Coupling. Org. Lett. URL: [Link][6]
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. J. Org. Chem. URL: [Link][3]
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem. URL: [Link][1]
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem. URL: [Link][2]
A Comparative Analysis of Catalytic Efficiency: 3,5-Dimethylpyrazole versus the Sterically Encumbered 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
For Immediate Release A Deep Dive into Pyrazole-Based Ligands for Catalysis: A Comparative Guide In the intricate world of organic synthesis and catalysis, the selection of an appropriate ligand to coordinate with a meta...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Deep Dive into Pyrazole-Based Ligands for Catalysis: A Comparative Guide
In the intricate world of organic synthesis and catalysis, the selection of an appropriate ligand to coordinate with a metal center is paramount to achieving desired reactivity, selectivity, and efficiency. Pyrazole derivatives have long been recognized as a versatile class of N-heterocyclic ligands, prized for their tunable steric and electronic properties. This guide provides a detailed comparison between the well-established 3,5-dimethylpyrazole and the sterically demanding, tetrasubstituted 3,4,4-trimethyl-5-phenyl-4H-pyrazole, offering insights for researchers, scientists, and professionals in drug development.
Structural and Electronic Profiles: A Tale of Two Pyrazoles
The catalytic behavior of a pyrazole-based ligand is intrinsically linked to its structure and electronic nature. The two molecules present a study in contrasts.
3,5-Dimethylpyrazole (3,5-DMP): The Versatile Workhorse
3,5-Dimethylpyrazole is a simple, yet highly effective, N-heterocyclic compound. Its key features include:
Symmetry and Simplicity: The C2v symmetry of its conjugate acid and base simplifies coordination and spectroscopic analysis.
Moderate Steric Hindrance: The methyl groups at the 3 and 5 positions provide a degree of steric bulk that can influence the coordination geometry around a metal center, often leading to more stable complexes compared to unsubstituted pyrazole.
Electron-Donating Nature: The methyl groups are weakly electron-donating, which can increase the electron density at the nitrogen atoms, thereby enhancing their ability to coordinate to metal centers.
These characteristics make 3,5-DMP a versatile ligand for a wide range of catalytic applications, including polymerization, cross-coupling reactions, and oxidation catalysis.[1]
3,4,4-Trimethyl-5-phenyl-4H-pyrazole: A Sterically Congested Analogue
In stark contrast, 3,4,4-trimethyl-5-phenyl-4H-pyrazole is a heavily substituted, non-aromatic isomer of pyrazole. Its defining structural characteristics are:
High Steric Encumbrance: The presence of two methyl groups at the C4 position, a methyl group at the C3 position, and a phenyl group at the C5 position creates a highly congested environment around the nitrogen atoms. This significant steric hindrance would be expected to profoundly impact its coordination to a metal center.
Altered Electronic Properties: As a 4H-pyrazole, it lacks the aromaticity of 3,5-dimethylpyrazole. This fundamental electronic difference will alter its donor-acceptor properties as a ligand. The sp3-hybridized C4 atom disrupts the pi-system, likely making the nitrogen atoms less available for pi-backbonding interactions with a metal center.
A Comparative Framework for Catalytic Efficiency
The catalytic efficiency of a metal-ligand complex is a multifactorial property, influenced by the ligand's ability to modulate the steric and electronic environment of the metal catalyst.
Ligand Coordination and Complex Stability
The initial step in any catalytic cycle involving these ligands is their coordination to a metal precursor.
3,5-Dimethylpyrazole: Its moderate steric profile allows for the ready formation of stable metal complexes.[1] The nitrogen atoms are accessible, facilitating coordination to a variety of metal ions.
3,4,4-Trimethyl-5-phenyl-4H-pyrazole: The significant steric bulk surrounding the nitrogen atoms would likely make coordination to a metal center challenging. The gem-dimethyl group at the C4 position and the adjacent phenyl group would create a "steric pocket" that could hinder the approach of a metal ion. This steric repulsion could lead to weaker metal-ligand bonds and potentially less stable catalytic species. The steric hindrance of substituents on pyrazole ligands is known to influence the structure of the resulting metal complexes.[2]
Impact on Catalytic Activity and Selectivity
The steric and electronic properties of the ligand directly influence the activity and selectivity of the catalyst.
Turnover Frequency (Activity):
3,5-Dimethylpyrazole: The balance of steric and electronic effects in 3,5-DMP often leads to catalysts with good activity. The ligand is able to stabilize the active catalytic species without overly restricting access of the substrate to the metal center.
3,4,4-Trimethyl-5-phenyl-4H-pyrazole: The extreme steric hindrance of this ligand would be expected to have a significant, and likely detrimental, effect on catalytic activity. While some degree of steric bulk is often beneficial for promoting certain reaction pathways, excessive steric hindrance can block substrate binding and slow down or even completely inhibit the catalytic cycle. DFT studies have shown that bulky substituents can distort the geometry of the precatalyst, which can in some cases accelerate the reaction by favoring the geometry of the rate-limiting transition state.[3] However, the degree of steric hindrance in 3,4,4-trimethyl-5-phenyl-4H-pyrazole is substantial and may be prohibitive.
Selectivity (Regio-, Chemo-, and Enantioselectivity):
3,5-Dimethylpyrazole: The defined steric environment provided by the two methyl groups can impart a degree of selectivity in catalytic reactions. By influencing the orientation of the substrate in the coordination sphere of the metal, it can direct the reaction to a specific site or produce a particular stereoisomer.
3,4,4-Trimethyl-5-phenyl-4H-pyrazole: In principle, the highly defined and rigid steric environment of this ligand could be exploited to achieve high levels of selectivity, particularly enantioselectivity, if a stable and active catalyst can be formed. The chiral pocket created by the substituents could effectively discriminate between different substrate approaches. However, this potential advantage is contingent on overcoming the challenge of forming an active catalyst in the first place.
Synthesis and Practical Considerations
The ease of synthesis and availability of a ligand are crucial factors for its practical application in research and industry.
3,5-Dimethylpyrazole: Is a commercially available and relatively inexpensive compound. Its synthesis is well-established, typically involving the condensation of acetylacetone with hydrazine.
3,4,4-Trimethyl-5-phenyl-4H-pyrazole: The synthesis of such a highly substituted, non-aromatic pyrazole would likely be a multi-step and more complex process compared to that of 3,5-DMP. The synthesis of tetrasubstituted pyrazoles often requires more advanced synthetic methodologies.[4][5][6] This potential synthetic complexity could limit its accessibility and practical utility.
Potentially high selectivity if an active catalyst can be formed
Synthesis
Simple, well-established
Likely complex and multi-step
Availability
Commercially available
Not readily available
Experimental Protocols
While a direct comparative experiment is not feasible due to the lack of data for 3,4,4-trimethyl-5-phenyl-4H-pyrazole, the following protocols outline a general approach for synthesizing a pyrazole-based ligand and evaluating its performance in a model catalytic reaction.
General Synthesis of a Pyrazole Ligand (Illustrative)
This protocol is a generalized method for the synthesis of pyrazole derivatives via the Knorr pyrazole synthesis.
Caption: General workflow for pyrazole ligand synthesis.
Methodology:
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.
Reaction: Heat the mixture to reflux for several hours, or perform the reaction under microwave irradiation for a shorter duration. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel to obtain the pure pyrazole ligand.
Characterization: Confirm the structure of the synthesized ligand using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Catalytic Performance: A Model Cross-Coupling Reaction
This protocol describes a general procedure for evaluating the catalytic efficiency of a pyrazole ligand in a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for evaluating catalytic performance.
Methodology:
Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, stir a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) with the pyrazole ligand (2-4 mol%) in an anhydrous solvent for a short period.
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq). Add the solvent system (e.g., toluene/water).
Catalyst Addition: Add the pre-formed catalyst solution or add the palladium precursor and the ligand directly to the reaction mixture.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to determine the conversion and yield.
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the product by column chromatography.
Efficiency Calculation: Calculate the yield of the product. Determine the Turnover Number (TON) and Turnover Frequency (TOF) to quantify the catalyst's efficiency.
Conclusion and Future Outlook
3,5-Dimethylpyrazole remains a highly valuable and widely used ligand in catalysis due to its balanced steric and electronic properties, ease of synthesis, and commercial availability. Its predictable coordination behavior makes it a reliable choice for a multitude of catalytic transformations.
Based on fundamental principles of coordination chemistry and catalysis, 3,4,4-trimethyl-5-phenyl-4H-pyrazole is predicted to be a challenging ligand for catalytic applications. Its significant steric bulk would likely impede coordination to metal centers, leading to low catalytic activity. While the potential for high selectivity exists due to its rigid and congested structure, the formation of an active and stable catalyst would be a primary obstacle.
Future experimental work is necessary to validate these theoretical predictions. The synthesis of 3,4,4-trimethyl-5-phenyl-4H-pyrazole and its evaluation in various catalytic systems would provide valuable empirical data to either confirm its limitations or uncover unexpected reactivity. Such studies would further our understanding of the intricate relationship between ligand architecture and catalytic performance.
References
Hu, J., Chen, S., Sun, Y., Yang, J., & Rao, Y. (2012). Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II) Catalysis: Intramolecular Aerobic Oxidative C–N Coupling. Organic Letters, 14(19), 5030–5033. [Link]
Iannelli, A., De Simone, G., Misto, A., Di Stasi, R., Tedesco, C., & Brancaccio, D. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1435. [Link]
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). 3,5-Dimethylpyrazole: A Cornerstone in Organic Synthesis and Coordination Chemistry. [Link]
Pietracci, L., et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics, 42(10), 1495–1504. [Link]
Polshettiwar, V., & Varma, R. S. (2010). Nano-organocatalyst: Magnetically retrievable ferrite-anchored glutathione for microwave-assisted Paal–Knorr reaction, aza-Michael addition, and pyrazole synthesis. Tetrahedron, 66(5), 1091–1097.
Schubert, T., & Fokin, V. V. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 954–964. [Link]
Toda, T., & Kuwata, S. (2021). Synthesis, Structures, and Reactivities of Iron Complexes Bearing an Isoindoline-Based, Polyprotic Pincer-Type Pyrazole Ligand. Zeitschrift für anorganische und allgemeine Chemie, 647(13), 1471–1477.
Wang, X., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions, 43(22), 8449–8458. [Link]
Zuccaccia, D., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 819. [Link]
A Comparative Guide to 3,4,4-Trimethyl-5-phenyl-4H-pyrazole Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, protein kinases have emerged as a critical class of therapeutic targets, particularly in oncology and inflammator...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a critical class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds explored for this purpose, the pyrazole ring has established itself as a "privileged structure" due to its synthetic tractability and its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3]
This guide provides an in-depth comparison of 3,4,4-trimethyl-5-phenyl-4H-pyrazole derivatives as potential kinase inhibitors. While specific experimental data for this exact scaffold is not extensively available in the public domain, this document will extrapolate from the rich body of research on analogous pyrazole-based inhibitors to provide a comprehensive analysis of its potential performance, structure-activity relationships (SAR), and the experimental workflows required for its evaluation.
The Pyrazole Scaffold: A Versatile Tool for Kinase Inhibition
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as an excellent scaffold for developing ATP-competitive kinase inhibitors. Its key features include:
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[4]
Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid core, which helps in the optimal positioning of substituent groups to interact with specific pockets within the kinase active site.
Synthetic Accessibility: The synthesis of substituted pyrazoles is well-established, allowing for the facile generation of diverse chemical libraries for screening and optimization.[5][6]
Mechanism of Kinase Inhibition by Pyrazole Derivatives
The majority of pyrazole-based kinase inhibitors function through a mechanism of competitive inhibition with ATP. They occupy the ATP-binding site, thereby preventing the kinase from binding its natural substrate and catalyzing the phosphorylation of downstream proteins. The binding affinity and selectivity of these inhibitors are dictated by the nature and position of the substituents on the pyrazoline ring.
Caption: Competitive inhibition of a kinase by a 3,4,4-trimethyl-5-phenyl-4H-pyrazole derivative.
Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Kinase Inhibition
The kinase inhibitory profile of a pyrazole derivative is highly dependent on the substituents at the C3, C4, and C5 positions of the pyrazole ring. By analyzing the SAR of related compounds, we can infer the potential activity of the 3,4,4-trimethyl-5-phenyl-4H-pyrazole scaffold.
Substitutions at the C3 and C5 Positions
Research on various pyrazole-based inhibitors has shown that aryl groups at the C3 and C5 positions can significantly influence potency and selectivity. For instance, in a series of p38 MAP kinase inhibitors, a 4-fluorophenyl group at the C3 position was found to bind in a deep lipophilic pocket of the enzyme.[7] The phenyl group at the C5 position of our target scaffold is likely to engage in similar hydrophobic interactions.
Substitutions at the C4 Position
The C4 position of the pyrazole ring is often a key point for modification to tune selectivity and physical properties. In some p38 MAPK inhibitors, substitution at this position with a pyridinyl moiety that can interact with the kinase hinge region has proven effective.[7] The two methyl groups at the C4 position of the 3,4,4-trimethyl-5-phenyl-4H-pyrazole scaffold are unique. This gem-dimethyl substitution will enforce a specific dihedral angle between the C3 and C5 substituents, which could either be beneficial or detrimental for binding to a specific kinase. It may also enhance metabolic stability by blocking a potential site of oxidation.
The N1 Position
The N1 position of the pyrazole ring is another critical site for modification. In many potent kinase inhibitors, this position is substituted with a group that can form additional hydrogen bonds or hydrophobic interactions. For example, in a series of JAK inhibitors, modifications at the N1 position significantly impacted selectivity.[8]
Comparative Performance of Pyrazole Derivatives Against Key Kinases
To provide a context for the potential efficacy of 3,4,4-trimethyl-5-phenyl-4H-pyrazole derivatives, the following table summarizes the reported IC50 values of various pyrazole-based inhibitors against important kinase targets.
Note: The IC50 values are from different studies and should be used for general comparison only, as experimental conditions may vary.
Based on the available data, it is plausible that the 3,4,4-trimethyl-5-phenyl-4H-pyrazole scaffold could exhibit inhibitory activity against kinases that have a hydrophobic pocket to accommodate the C5-phenyl group. The gem-dimethyl substitution at C4 would likely influence the selectivity profile, potentially favoring kinases that can accommodate this steric bulk.
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for the synthesis and evaluation of 3,4,4-trimethyl-5-phenyl-4H-pyrazole derivatives as kinase inhibitors.
Synthesis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole Derivatives
A general synthetic route to pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target scaffold, a plausible route is outlined below:
Caption: A general workflow for the synthesis of pyrazole derivatives.
Step-by-Step Protocol:
Synthesis of the 1,3-Diketone Precursor: Start with a suitable propiophenone derivative. Introduce a methyl group at the α-position. A second methylation under appropriate conditions would yield the 2,2-dimethyl-1-phenyl-1,3-butanedione.
Condensation with Hydrazine: React the synthesized diketone with hydrazine hydrate or a substituted hydrazine in a suitable solvent such as ethanol or acetic acid.
Cyclization: The condensation reaction is typically followed by an acid- or base-catalyzed intramolecular cyclization to form the pyrazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the activity of a purified kinase enzyme.
Step-by-Step Protocol:
Prepare Kinase Reaction Buffer: A typical buffer contains Tris-HCl, MgCl₂, DTT, and a source of ATP (e.g., [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays).
Enzyme and Substrate Preparation: Dilute the purified kinase and its specific substrate (a peptide or protein) to their optimal concentrations in the reaction buffer.
Compound Preparation: Prepare a serial dilution of the 3,4,4-trimethyl-5-phenyl-4H-pyrazole derivative in DMSO.
Assay Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
Detection:
Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
Luminescence-based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay
This assay evaluates the ability of the compound to inhibit the target kinase within a cellular context.
Step-by-Step Protocol:
Cell Culture: Culture a cell line that expresses the target kinase at a significant level.
Compound Treatment: Seed the cells in a 96-well plate and treat them with a serial dilution of the 3,4,4-trimethyl-5-phenyl-4H-pyrazole derivative for a specified time.
Cell Lysis: Lyse the cells to release the intracellular proteins.
Detection of Phosphorylation:
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate. Use an antibody against the total substrate protein as a loading control.
ELISA-based Assays: Use a sandwich ELISA format where one antibody captures the total substrate protein and a second, phospho-specific antibody is used for detection.
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value of the compound for inhibiting the phosphorylation of the substrate in the cells.
Caption: A typical workflow for screening and developing kinase inhibitors.
ADME-Tox Profile Considerations
For any potential drug candidate, a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. The 3,4,4-trimethyl-5-phenyl-4H-pyrazole scaffold has features that may influence its ADMET properties:
Lipophilicity: The phenyl group and methyl groups will increase the lipophilicity of the molecule, which can enhance cell permeability but may also lead to higher metabolic turnover and potential off-target effects.
Metabolic Stability: The gem-dimethyl group at the C4 position may block a potential site of metabolism, potentially increasing the compound's half-life.
Toxicity: The pyrazole ring itself is generally considered to have a low toxicity profile, but the overall toxicity of the molecule will depend on its substituents and their metabolites.
In silico prediction tools and in vitro ADMET assays should be employed early in the drug discovery process to assess the potential liabilities of this scaffold.
Conclusion
The 3,4,4-trimethyl-5-phenyl-4H-pyrazole scaffold represents an intriguing, yet underexplored, area for the development of novel kinase inhibitors. Based on the extensive research into related pyrazole derivatives, it is reasonable to hypothesize that compounds based on this scaffold could exhibit potent and selective kinase inhibition. The unique gem-dimethyl substitution at the C4 position offers a novel structural feature that could be exploited to achieve unique selectivity profiles.
Further progress in this area will require the synthesis of a focused library of these derivatives and their systematic evaluation in a panel of kinase assays. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds.
References
Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. [Link]
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed. [Link]
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Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase‐1 inhibitors. ResearchGate. [Link]
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Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]
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Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases. ACS Publications. [Link]
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ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. PubMed. [Link]
Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor. PubMed. [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]
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Navigating the Unseen: A Guide to Safely Handling 3,4,4-Trimethyl-5-phenyl-4H-pyrazole
Understanding the Risk: A Structural Analogy Approach Given the absence of a specific SDS, we must infer potential hazards from the compound's constituent functional groups. Pyrazole derivatives can exhibit a range of bi...
Author: BenchChem Technical Support Team. Date: April 2026
Understanding the Risk: A Structural Analogy Approach
Given the absence of a specific SDS, we must infer potential hazards from the compound's constituent functional groups. Pyrazole derivatives can exhibit a range of biological activities and potential toxicities.[2][3] Aromatic compounds, while foundational in drug design, can also present absorption and irritation risks. Therefore, a conservative approach that treats 3,4,4-Trimethyl-5-phenyl-4H-pyrazole as a potentially harmful and irritating substance is scientifically prudent.[4][5][6]
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and forms the bedrock of safe chemical handling. A multi-layered approach is mandatory to prevent inadvertent exposure through inhalation, skin contact, or eye contact.[7]
Core PPE Requirements
Protective Equipment
Specification
Rationale
Eye and Face Protection
Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or aerosolization.[4][8]
Protects eyes from splashes, dust, and potential irritants.[4][8] A face shield offers an additional layer of protection for the entire face.[9]
Hand Protection
Double gloving with compatible chemical-resistant gloves (e.g., nitrile).[7] Ensure gloves are inspected for integrity before each use.
Prevents direct skin contact and absorption.[10] Double gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.
Skin and Body Protection
A fully fastened lab coat is the minimum requirement.[7] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or disposable suit is recommended.[4][11]
Protects the skin from accidental spills and contamination.[4]
Respiratory Protection
Generally not required under conditions of adequate ventilation. However, if handling fine powders outside of a fume hood or if aerosolization is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][11][12]
Prevents inhalation of potentially harmful dust or aerosols.[4]
II. Operational Plan: From Receipt to Experimentation
A systematic and well-documented workflow is crucial for minimizing risk and ensuring reproducibility.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks.
Date the container upon arrival and again when it is first opened.[13]
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][13]
The storage location should be clearly labeled.
Handling and Weighing
All direct handling of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole should occur within a certified chemical fume hood to minimize inhalation exposure.[14][15]
Preparation :
Ensure the fume hood is functioning correctly.
Cover the work surface with disposable, absorbent bench paper.[16][17]
Assemble all necessary equipment (spatulas, weigh boats, containers) before commencing work.[17]
Don all required PPE as outlined in the table above.
Weighing the Compound :
To maintain balance accuracy, which can be affected by airflow in a fume hood, consider the following "tare-add-weigh" method:[16][18]
Tare an empty, sealed container on a balance outside the fume hood.
Inside the fume hood, add the approximate amount of the compound to the container and securely close it.
Return the sealed container to the balance to obtain the precise weight.
Use dedicated, clean spatulas and weigh boats for each measurement to prevent cross-contamination.[7]
Experimental Workflow Diagram
Caption: Safe Handling Workflow for 3,4,4-Trimethyl-5-phenyl-4H-pyrazole.
III. Disposal Plan: A Critical Final Step
Proper chemical waste management is paramount to laboratory and environmental safety. Never dispose of organic substances down the drain.[14][15]
Waste Segregation and Collection
Solid Waste :
All solid materials contaminated with 3,4,4-Trimethyl-5-phenyl-4H-pyrazole, including residual powder, contaminated gloves, weigh boats, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.[2][19]
This container should be kept sealed when not in use.[19]
Liquid Waste :
Solutions containing 3,4,4-Trimethyl-5-phenyl-4H-pyrazole should be collected in a separate, compatible liquid waste container labeled "Organic Liquid Waste".[14][15]
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Halogenated and non-halogenated waste streams should generally be kept separate.[14][15]
Spill Management
Small Spills : In the event of a small spill within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[2][4] Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[2] Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]
Large Spills : For any spill outside of a fume hood, or a large spill within, evacuate the immediate area and notify your laboratory supervisor and institutional EHS department immediately.[2]
Decontamination
All materials used for decontamination should be disposed of as solid hazardous waste.
IV. Donning and Doffing of PPE: A Procedural Imperative
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure
Lab Coat
Inner Gloves
Safety Goggles
Face Shield (if required)
Outer Gloves (cuffs over the lab coat sleeves)[18]
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research involving 3,4,4-Trimethyl-5-phenyl-4H-pyrazole. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority.
References
Benchchem.
Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances.